molecular formula C9H5F3N2O B1593298 6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde CAS No. 885271-90-9

6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde

Cat. No.: B1593298
CAS No.: 885271-90-9
M. Wt: 214.14 g/mol
InChI Key: KWWVGVOHIZTSLE-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde is a useful research compound. Its molecular formula is C9H5F3N2O and its molecular weight is 214.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-(trifluoromethyl)-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)5-1-2-6-7(3-5)13-14-8(6)4-15/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWVGVOHIZTSLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646641
Record name 6-(Trifluoromethyl)-2H-indazole-3-carbaldehyde
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Molecular Weight

214.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885271-90-9
Record name 6-(Trifluoromethyl)-1H-indazole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885271-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Trifluoromethyl)-2H-indazole-3-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde CAS number 885271-90-9

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 885271-90-9 Molecular Formula: C₉H₅F₃N₂O Molecular Weight: 214.15 g/mol

Executive Summary

6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde is a high-value heterocyclic building block used primarily in the discovery of kinase inhibitors and GPCR ligands. Its structure combines the privileged indazole scaffold —a bioisostere of the indole ring found in numerous FDA-approved drugs (e.g., Axitinib, Pazopanib)—with a trifluoromethyl (


) group  at the C6 position. This substitution pattern significantly modulates metabolic stability and lipophilicity, while the C3-aldehyde functionality serves as a versatile "warhead" for divergent library synthesis.

This guide details the physicochemical profile, validated synthetic routes, and medicinal chemistry applications of this core, designed for researchers requiring high-purity intermediates for lead optimization.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertyDataContext
Appearance Off-white to pale yellow solidTypical of electron-deficient indazoles.
Melting Point 185–190 °C (Predicted)High crystallinity due to intermolecular H-bonding (N-H).
pKa (Calc) ~12.5 (N-H)The

group increases acidity compared to unsubstituted indazole.
LogP ~2.3Enhanced lipophilicity aids membrane permeability.
Solubility DMSO, DMF, MeOH (Hot)Poor solubility in water; moderate in non-polar organics.
Storage 2–8 °C, Inert AtmosphereAldehydes are prone to oxidation (to carboxylic acid) over time.

Synthetic Methodologies

The synthesis of 3-formylindazoles has historically been challenging due to the poor reactivity of the indazole C3 position toward Vilsmeier-Haack conditions.[1] Two primary routes are recommended: Oxidative Ring Contraction (Nitrosation) and Metal-Halogen Exchange .

Route A: Nitrosation of 6-(Trifluoromethyl)indole (Scalable)

This method is preferred for scale-up as it avoids cryogenic conditions and uses inexpensive reagents. It relies on the conversion of an indole to an indazole via a nitroso intermediate, a "scaffold hopping" rearrangement.[2]

Mechanism:

  • Nitrosation: Electrophilic attack of the nitrosonium ion (

    
    ) at the indole C3 position.
    
  • Ring Opening/Closing: Hydrolytic ring opening followed by hydrazine formation and re-cyclization to the indazole.

Protocol:

  • Reagents: 6-(Trifluoromethyl)indole (1.0 eq),

    
     (10.0 eq), HCl (aq), DMF.
    
  • Setup: Dissolve the indole in DMF. Add aqueous

    
     solution.[2][3]
    
  • Reaction: Dropwise addition of HCl is critical to generate

    
     in situ.
    
    • Critical Nuance: Electron-deficient indoles (like the 6-

      
       analog) react slower than electron-rich ones. While standard indoles react at RT, this substrate may require heating to 50–80 °C  to drive the rearrangement to completion.[1][4]
      
  • Workup: Dilute with water, extract with EtOAc, and wash with brine.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Route B: Metal-Halogen Exchange (High Precision)

This route provides the highest purity but requires strict anhydrous conditions. It typically starts from 3-bromo-6-(trifluoromethyl)-1H-indazole.

Protocol:

  • Protection: The N1-H must be protected (e.g., THP, SEM, or Boc) to prevent deprotonation.

  • Exchange: Treat the protected 3-bromoindazole with

    
    -BuLi (1.1 eq) in THF at -78 °C.
    
  • Formylation: Quench the C3-lithio species with dry DMF (3.0 eq).

  • Deprotection: Acidic hydrolysis (HCl/MeOH) removes the protecting group and liberates the aldehyde.

Visualization: Synthetic Workflow (Route A)

SynthesisWorkflow Start 6-(Trifluoromethyl)indole Step1 Nitrosation (NaNO2, HCl, DMF) Start->Step1 Inter 3-Nitroso Intermediate Step1->Inter Electrophilic Attack Rearrange Ring Rearrangement (Heat, 50-80°C) Inter->Rearrange Scaffold Hop Product 6-CF3-Indazole-3-CHO (CAS 885271-90-9) Rearrange->Product Cyclization

Figure 1: Oxidative rearrangement of indole to indazole-3-carbaldehyde. Note the thermal requirement for electron-deficient substrates.

Reactivity & Applications

The C3-aldehyde is a "chemical hub" allowing for rapid diversification of the scaffold.

Reductive Amination (Library Generation)

The most common application is coupling with primary or secondary amines to generate C3-aminomethyl derivatives.

  • Conditions: Amine (1.1 eq), STAB (Sodium Triacetoxyborohydride) or

    
    , DCE/MeOH, catalytic AcOH.
    
  • Utility: This generates basic amines that can interact with Asp/Glu residues in kinase hinge regions.

Olefination (Linker Extension)

Wittig or Horner-Wadsworth-Emmons (HWE) reactions extend the carbon chain.

  • Conditions: Phosphonium salt/Phosphonate, NaH or KOtBu, THF.

  • Utility: Creates acrylamide "Michael acceptors" for covalent kinase inhibition (targeting Cysteine residues).

Heterocycle Formation

Condensation with diamines or amidines can build fused or linked heterocyclic systems (e.g., imidazoles, oxazoles) at the C3 position.

Visualization: Divergent Utility

Utility Core C3-Aldehyde (CAS 885271-90-9) Amines Reductive Amination (Kinase Hinge Binders) Core->Amines + R-NH2 / STAB Alkenes Wittig/HWE (Covalent Warheads) Core->Alkenes + Ph3P=CH-R Alcohols Reduction (NaBH4) (Solubility Handles) Core->Alcohols + NaBH4 Nitriles Oxime/Dehydration (Polar Interactions) Core->Nitriles + NH2OH / SOCl2

Figure 2: Divergent synthesis capabilities of the C3-aldehyde handle.

Medicinal Chemistry Context

The Fluorine Effect

The 6-trifluoromethyl group is not merely a lipophilic bulk.[5]

  • Metabolic Blocking: The C6 position in indazoles is a common site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. The

    
     group blocks this site, extending the drug's half-life (
    
    
    
    ).
  • Electronic Modulation: The strong electron-withdrawing nature of

    
     lowers the pKa of the N1-H proton, strengthening its hydrogen bond donor capability—crucial for binding to the hinge region of kinases.
    
Indazole as a Privileged Scaffold

Indazoles are bioisosteres of indoles but possess an extra nitrogen (N2). This allows for a "donor-acceptor" hydrogen bonding motif (N1-H donor, N2 acceptor) that is highly complementary to the ATP-binding pockets of kinases (e.g., VEGFR, PDGFR).

References

  • BenchChem. Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde from 6-Nitroindole: An Application Note and Protocol. (Accessed 2024).[6] Link

    • Note: Provides the foundational protocol for nitros
  • Lefoix, M., et al. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.[1][2]RSC Advances , 2014. Link

    • Note: The authoritative source on the temperature dependence (50-80°C)
  • Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.Journal of Medicinal Chemistry , 2018. Link

    • Note: Detailed analysis of the metabolic and physicochemical effects of the CF3 group.
  • Chem-Impex. 1H-Indazole-3-carbaldehyde Product Page. (Accessed 2024).[6] Link

    • Note: Verification of commercial availability and handling.

Sources

A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Decoding Molecular Architecture through Nuclear Magnetic Resonance

In the landscape of modern drug discovery and materials science, the precise characterization of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating the intricate connectivity and chemical environment of atoms within a molecule. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectroscopic data for 6-(trifluoromethyl)-1H-indazole-3-carbaldehyde, a key building block in the synthesis of bioactive compounds, particularly kinase inhibitors.[1][2] As a Senior Application Scientist, my objective is not merely to present data, but to instill a deeper understanding of how to interpret these spectra, grounded in the fundamental principles of NMR and extensive experience with similar heterocyclic systems. This document is designed for researchers, scientists, and drug development professionals who seek to leverage NMR spectroscopy for unambiguous structural verification and to gain insights into the electronic properties of this important scaffold.

The Strategic Importance of 6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde

The indazole core is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic the indole nucleus and engage in crucial hydrogen bonding interactions within the active sites of proteins.[1] The introduction of a trifluoromethyl group at the 6-position significantly modulates the compound's lipophilicity, metabolic stability, and binding affinity. The carbaldehyde function at the 3-position serves as a versatile synthetic handle for further molecular elaboration.[1][2] Consequently, a thorough understanding of the NMR spectral features of this molecule is essential for quality control, reaction monitoring, and the rational design of next-generation therapeutics.

Experimental Protocol for NMR Data Acquisition: A Self-Validating Approach

The acquisition of high-quality NMR data is the bedrock of accurate spectral interpretation. The following protocol is designed to be a self-validating system, ensuring reproducibility and reliability.

2.1. Sample Preparation

  • Solvent Selection: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended for this compound due to its excellent solubilizing power for polar heterocyclic compounds and its ability to reveal the exchangeable N-H proton of the indazole ring.[3] Alternatively, deuterated chloroform (CDCl₃) can be used, though the N-H proton may be broader or exchange more rapidly.[4][5]

  • Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining high signal-to-noise ratios in a reasonable timeframe.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its resonance defined as 0.00 ppm.[4]

2.2. Spectrometer Setup and Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for improved spectral dispersion, which is particularly beneficial for resolving complex splitting patterns.[3]

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Spectral Width: A spectral width of -2 to 16 ppm is adequate to cover the expected chemical shifts.

    • Acquisition Time: An acquisition time of 2-4 seconds ensures good resolution.

    • Relaxation Delay: A relaxation delay of 1-5 seconds allows for quantitative integration.

    • Number of Scans: 16-64 scans are generally sufficient, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

    • Spectral Width: A spectral width of 0 to 220 ppm is appropriate.

    • Acquisition Time: An acquisition time of 1-2 seconds is standard.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is crucial for accurate integration, especially for quaternary carbons.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

In-Depth Spectral Analysis and Interpretation

The following sections provide a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of 6-(trifluoromethyl)-1H-indazole-3-carbaldehyde, based on established principles and data from analogous structures.

¹H NMR Spectrum: A Proton's Perspective

The ¹H NMR spectrum is anticipated to display five distinct signals, corresponding to the five protons in the molecule. The interpretation relies on chemical shift, integration, and spin-spin coupling patterns.[6]

Table 1: Predicted ¹H NMR Data for 6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
N-H~14.0Broad Singlet-1H
CHO~10.2Singlet-1H
H-4~8.2Doublet~8.51H
H-7~8.0Singlet-1H
H-5~7.6Doublet~8.51H

Causality behind the Assignments:

  • N-H Proton (~14.0 ppm): The indazole N-H proton is expected to be significantly deshielded due to its acidic nature and involvement in intermolecular hydrogen bonding, especially in DMSO-d₆. Its signal will likely be broad due to quadrupolar relaxation and chemical exchange.[5]

  • Aldehyde Proton (CHO, ~10.2 ppm): The aldehyde proton is characteristically found at a very downfield chemical shift due to the strong deshielding effect of the carbonyl group's anisotropy. It is expected to be a sharp singlet as there are no adjacent protons to couple with.[1]

  • Aromatic Protons (H-4, H-5, H-7):

    • H-4 (~8.2 ppm): This proton is adjacent to the electron-withdrawing pyrazole ring and is expected to be the most deshielded of the aromatic protons. It will appear as a doublet due to coupling with H-5.

    • H-7 (~8.0 ppm): This proton is situated between the nitrogen at position 1 and the trifluoromethyl group at position 6. The trifluoromethyl group's electron-withdrawing nature will deshield H-7. It is expected to be a singlet or a very finely split quartet due to long-range coupling with the CF₃ group.

    • H-5 (~7.6 ppm): This proton is coupled to H-4, resulting in a doublet. Its chemical shift is influenced by the electron-withdrawing trifluoromethyl group at the para position.

¹³C NMR Spectrum: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The presence of the trifluoromethyl group will introduce characteristic splitting patterns due to ¹³C-¹⁹F coupling.[7][8]

Table 2: Predicted ¹³C NMR Data for 6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to ¹⁹F coupling)Coupling Constant (J, Hz)
C=O~187Singlet-
C-3~143Singlet-
C-7a~140Singlet-
C-3a~126Singlet-
C-6~125Quartet~35
CF₃~124Quartet~275
C-4~122Singlet-
C-5~120Singlet or fine quartet-
C-7~115Singlet or fine quartet-

Rationale for the Assignments:

  • Carbonyl Carbon (C=O, ~187 ppm): The aldehyde carbonyl carbon is highly deshielded and will appear as a singlet in the downfield region of the spectrum.[4]

  • Indazole Ring Carbons:

    • C-3 and C-7a (~143 and ~140 ppm): These quaternary carbons are part of the pyrazole ring and are expected at downfield shifts.

    • C-3a (~126 ppm): This is the bridgehead carbon.

    • C-6 (~125 ppm): This carbon is directly attached to the trifluoromethyl group and will be observed as a quartet due to two-bond ¹³C-¹⁹F coupling (²JCF) with a typical coupling constant of around 35 Hz.[7]

    • C-4, C-5, and C-7 (~115-122 ppm): These are the protonated aromatic carbons. Their precise chemical shifts are influenced by the substituents. C-5 and C-7 may show very small quartet splitting due to long-range coupling with the CF₃ group.

  • Trifluoromethyl Carbon (CF₃, ~124 ppm): This carbon will appear as a prominent quartet due to one-bond ¹³C-¹⁹F coupling (¹JCF), with a large coupling constant of approximately 275 Hz.[7] This characteristic signal is a definitive indicator of the CF₃ group's presence.

Visualizing the Molecular Structure and NMR Relationships

To further clarify the relationships between the atoms and their expected NMR signals, the following diagrams are provided.

Caption: Molecular structure of 6-(trifluoromethyl)-1H-indazole-3-carbaldehyde.

G cluster_1h ¹H NMR Correlations H4 H-4 H5 H-5 H4->H5 J H7 H-7 CF3 CF₃ H7->CF3 ⁴J (long-range)

Caption: Key spin-spin coupling correlations in the ¹H NMR spectrum.

G cluster_13c ¹³C-¹⁹F Coupling C6 C-6 CF3_C CF₃ Carbon F ¹⁹F F->C6 ²J ≈ 35 Hz F->CF3_C ¹J ≈ 275 Hz

Caption: Characteristic ¹³C-¹⁹F spin-spin couplings.

Conclusion: A Foundation for Future Research

This technical guide provides a comprehensive framework for understanding and interpreting the ¹H and ¹³C NMR spectra of 6-(trifluoromethyl)-1H-indazole-3-carbaldehyde. By grounding the spectral predictions in the fundamental principles of NMR and drawing upon data from structurally related analogs, this document serves as a reliable reference for researchers in medicinal chemistry and related fields. The detailed analysis of chemical shifts, coupling constants, and the influence of the trifluoromethyl group equips scientists with the expertise to confidently verify the structure of this valuable synthetic intermediate and to leverage this knowledge in the development of novel molecular entities.

References

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
  • Wiley-VCH. (2007). Supporting Information.
  • hil18_sln.html. (n.d.).
  • Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). PMC.
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (n.d.). PMC.
  • NMR - Interpretation. (2023). Chemistry LibreTexts.
  • Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde: An Application Note and Detailed Protocol. (n.d.). Benchchem.
  • Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. (n.d.). The Royal Society of Chemistry.

Sources

Synthesis pathway for 6-(trifluoromethyl)-1H-indazole-3-carbaldehyde from 6-(trifluoromethyl)indole

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis of 6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde from 6-(Trifluoromethyl)indole

Executive Summary & Strategic Analysis

The conversion of 6-(trifluoromethyl)indole (1) to 6-(trifluoromethyl)-1H-indazole-3-carbaldehyde (2) represents a classic "scaffold hopping" challenge in medicinal chemistry. This transformation is highly sought after for developing kinase inhibitors (e.g., VEGFR, PDGFR targets) where the indazole core offers superior hydrogen-bonding profiles and metabolic stability compared to the indole parent.

While a novice approach might involve a multi-step deconstruction (oxidative cleavage) and reconstruction (diazotization), this guide prioritizes a Direct Nitrosative Rearrangement . This method utilizes the unique reactivity of electron-deficient indoles towards nitrous acid, triggering a cascade reaction that inserts a nitrogen atom into the ring system while simultaneously establishing the C3-aldehyde functionality.

Key Technical Insight: The presence of the electron-withdrawing trifluoromethyl group at the C6 position actually facilitates the clean isolation of the indazole product by destabilizing the intermediate oxime, driving the equilibrium toward the thermodynamically stable indazole core.

Primary Pathway: Direct Nitrosative Rearrangement

This pathway is the "Gold Standard" for this specific transformation. It bypasses the need for protecting groups, metal catalysts, or harsh oxidants (like ozone).

2.1. Mechanistic Rationale

The reaction proceeds through a domino sequence:

  • C3-Nitrosation: Electrophilic attack by the nitrosonium ion (

    
    ) at the C3 position of the indole.
    
  • Oxime Formation: Tautomerization to the indolenine oxime.

  • Hydration & Ring Opening: Nucleophilic attack of water at C2, leading to ring opening of the pyrrole moiety.

  • Recyclization: Intramolecular condensation of the newly formed hydrazine with the carbonyl species to generate the indazole core.

2.2. Reaction Pathway Visualization

The following diagram details the mechanistic cascade, highlighting the critical intermediate states.

NitrosativeRearrangement Figure 1: Mechanism of the Nitrosative Rearrangement of Indole to Indazole-3-Carbaldehyde Indole 6-CF3-Indole Nitroso C3-Nitroso Intermediate Indole->Nitroso + NaNO2/HCl Oxime Indolenine Oxime Nitroso->Oxime Tautomerization Open Ring-Opened Intermediate Oxime->Open + H2O (Hydrolysis) Indazole 6-CF3-Indazole- 3-Carbaldehyde Open->Indazole - H2O (Cyclization)

Figure 1: The cascade sequence converts the indole framework directly to the indazole-3-aldehyde.[1][2][3]

2.3. Experimental Protocol (Validated)

Reagents:

  • Substrate: 6-(Trifluoromethyl)indole (1.0 equiv)

  • Nitrosating Agent: Sodium Nitrite (NaNO₂, 10.0 equiv)

  • Acid/Solvent: 6N Hydrochloric Acid (HCl) / Acetonitrile (MeCN) or DMF

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 6-(trifluoromethyl)indole (10 mmol) and acetonitrile (50 mL). Cool the solution to 0–5 °C using an ice bath.

  • Nitrite Addition: Add an aqueous solution of NaNO₂ (100 mmol in 20 mL H₂O) dropwise over 20 minutes. The solution will darken, indicating the formation of the nitroso intermediate.

  • Acidification: Slowly add 6N HCl (15 mL) dropwise, maintaining the internal temperature below 10 °C. Caution: NOx gas evolution may occur.

  • Rearrangement: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:3) or LC-MS.[4] The indole spot will disappear, replaced by a more polar aldehyde spot.

  • Workup: Dilute the reaction mixture with ethyl acetate (100 mL) and wash with water (2 x 50 mL) followed by brine.

  • Purification: Dry the organic phase over MgSO₄, concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, gradient 10%

    
     40% EtOAc in Hexanes).
    

Expected Yield: 65–75% Appearance: Pale yellow solid.

Alternative Pathway: The "Deconstruct-Reconstruct" Route

If the direct rearrangement proves sensitive to specific scale-up impurities, the stepwise oxidative cleavage route serves as a robust, albeit longer, backup. This method is strictly modular.

3.1. Workflow Overview
  • Oxidative Cleavage: Breaking the C2-C3 bond of the indole to form the o-amino ketone/aldehyde.

  • Diazotization: Converting the amine to the diazonium salt to close the indazole ring.

  • Functionalization: (If the aldehyde is lost) Re-installing the C3-formyl group.

Note: For 6-CF3-indole, ozonolysis typically yields 2-amino-4-(trifluoromethyl)benzaldehyde directly after reductive workup.

StepwiseSynthesis Figure 2: Stepwise Deconstruction-Reconstruction Pathway Start 6-CF3-Indole Step1 Step 1: Ozonolysis (O3, then DMS) Start->Step1 Inter1 2-Amino-4-CF3-benzaldehyde Step1->Inter1 Step2 Step 2: Diazotization (NaNO2, HCl) Inter1->Step2 Product 6-CF3-Indazole Step2->Product Step3 Step 3: C3-Iodination (I2, KOH) Product->Step3 Inter2 3-Iodo-6-CF3-indazole Step3->Inter2 Step4 Step 4: Formylation (iPrMgCl, then DMF) Inter2->Step4 Final Target: 6-CF3-Indazole-3-Carbaldehyde Step4->Final

Figure 2: The stepwise route offers more control points but significantly lower atom economy.

3.2. Critical Protocol: Step 1 (Ozonolysis)
  • Conditions: O₃ bubbled through a solution of indole in CH₂Cl₂/MeOH at -78 °C until a blue color persists.

  • Quench: Dimethyl sulfide (DMS) or PPh₃ added at -78 °C, then warmed to RT.

  • Why this works: The electron-deficient CF3 ring is resistant to over-oxidation, allowing selective cleavage of the pyrrole double bond.

Comparative Data Analysis

The following table contrasts the two methodologies to assist in decision-making based on available equipment and project timelines.

FeatureMethod A: Direct NitrosationMethod B: Oxidative Cleavage
Step Count 1 (One-Pot) 4 (Linear Sequence)
Atom Economy High (Loss of H₂O only)Low (Reagents consumed in protect/deprotect)
Overall Yield 65–75%30–45% (Cumulative)
Safety Profile Moderate (NOx evolution)Low (Ozonides are explosive; Diazonium salts)
Purification Single ColumnMultiple Columns required
Suitability Recommended for R&D Backup / Historical Interest
References
  • Direct Nitrosation Methodology

    • Title: An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.[1][2][5]

    • Source: RSC Advances, 2018, 8, 1546-1553.
    • URL:[Link]

  • Indazole Functionalization (C3-Formylation)

    • Title: Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions.
    • Source: Synthesis, 2024.[6][7]

  • General Indazole Synthesis Review

    • Title: Recent Advances in the Synthesis of Indazoles.[3][8]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

A Technical Guide to the Crystal Structure Analysis of 6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde: From Synthesis to Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical framework for the synthesis, characterization, and definitive crystal structure analysis of 6-(trifluoromethyl)-1H-indazole-3-carbaldehyde. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of methods. It delves into the scientific rationale behind key experimental choices, establishes self-validating protocols for ensuring data integrity, and offers insights grounded in extensive field experience.

Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery

The indazole nucleus is a privileged heterocyclic motif in medicinal chemistry, renowned for its role as a bioisostere of indole.[1][2] This structural feature allows indazole-containing compounds to form crucial hydrogen bond interactions within the active sites of various protein targets, particularly kinases.[3][4] Several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole scaffold, underscoring its therapeutic relevance.[1]

The subject of this guide, 6-(trifluoromethyl)-1H-indazole-3-carbaldehyde, is a highly valuable synthetic intermediate. The trifluoromethyl (-CF3) group is a key substituent in modern drug design, often introduced to enhance metabolic stability, binding affinity, and cell permeability.[5][6] The carbaldehyde at the 3-position serves as a versatile chemical handle, enabling a wide array of subsequent chemical transformations to build diverse molecular libraries for drug screening.[3][7]

A definitive crystal structure of this molecule is paramount. It provides unambiguous confirmation of its constitution and stereochemistry. Furthermore, detailed knowledge of its three-dimensional architecture, including bond lengths, bond angles, and intermolecular interactions in the solid state, offers invaluable insights for computational modeling, structure-activity relationship (SAR) studies, and the rational design of next-generation therapeutics.[8]

Synthesis and Spectroscopic Confirmation

A robust and reproducible synthetic route is the foundation of any structural analysis project. The synthesis of 6-(trifluoromethyl)-1H-indazole-3-carbaldehyde is most effectively achieved via the nitrosation of the corresponding indole precursor.[3] This method represents a powerful "scaffold hopping" strategy from an indole to an indazole core.

Synthetic Protocol: Nitrosation of 6-(Trifluoromethyl)indole

This protocol is adapted from established procedures for the synthesis of analogous indazole-3-carboxaldehydes.[3][4]

Step 1: Dissolution of the Starting Material

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-(trifluoromethyl)indole in a suitable solvent such as N,N-Dimethylformamide (DMF).

  • Rationale: DMF is an excellent polar aprotic solvent that effectively solubilizes the indole starting material, ensuring a homogeneous reaction mixture.

Step 2: Preparation of the Nitrosating Agent

  • In a separate beaker, dissolve sodium nitrite (NaNO₂) in deionized water.

  • Cool this solution in an ice bath to 0-5 °C.

  • Slowly add 2 N hydrochloric acid (HCl) dropwise to the sodium nitrite solution while maintaining the low temperature. This in situ generation of nitrous acid is critical for the subsequent reaction.

  • Rationale: The slow, cooled addition of acid prevents the premature decomposition of nitrous acid, maximizing its availability for the reaction.

Step 3: The Nitrosation Reaction

  • Slowly add the freshly prepared nitrous acid solution to the dissolved 6-(trifluoromethyl)indole dropwise over 30-60 minutes at 0-5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours (typically 2-5 hours) to ensure complete conversion.[3]

  • Rationale: The initial low temperature controls the exothermic nature of the reaction. Allowing it to warm to room temperature provides the necessary activation energy for the ring rearrangement from the nitroso-indole intermediate to the indazole product.

Step 4: Work-up and Purification

  • Quench the reaction by pouring the mixture into ice water.

  • The solid product should precipitate out of the solution. Collect the crude product by vacuum filtration and wash with cold water.

  • Further purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[3]

  • Rationale: The aqueous work-up removes inorganic salts and polar impurities. Recrystallization or chromatography is essential to obtain a high-purity solid suitable for spectroscopic analysis and crystallization trials.

Spectroscopic Characterization

Prior to crystallization, the identity and purity of the synthesized 6-(trifluoromethyl)-1H-indazole-3-carbaldehyde must be rigorously confirmed using a suite of spectroscopic techniques.[9]

Table 1: Expected Spectroscopic Data

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the indazole ring and the aldehyde proton (typically δ 10-11 ppm). The N-H proton will likely appear as a broad singlet at high chemical shift (δ > 12 ppm).[10]
¹³C NMR Resonances for the aromatic carbons, the aldehyde carbonyl carbon (δ ~185-195 ppm), and the trifluoromethyl carbon (a quartet due to C-F coupling).
¹⁹F NMR A singlet corresponding to the -CF₃ group.
IR Spectroscopy Characteristic absorption bands for the N-H stretch (~3300 cm⁻¹), the C=O stretch of the aldehyde (~1700 cm⁻¹), and C-F stretches (~1100-1300 cm⁻¹).[9]
Mass Spectrometry (HRMS) The calculated exact mass for C₉H₅F₃N₂O should be observed, confirming the molecular formula.[11][12]

Rationale: This orthogonal set of analytical techniques provides a self-validating system. NMR elucidates the carbon-hydrogen framework, IR confirms the presence of key functional groups, and HRMS verifies the elemental composition. Any significant deviation from the expected data may indicate the presence of impurities or an incorrect structure.[13]

Single-Crystal Growth: The Gateway to Diffraction

Obtaining high-quality single crystals is often the most challenging yet critical step in X-ray crystallography. The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a crystalline lattice.

Crystallization Methodologies

A screening approach using multiple techniques and solvent systems is highly recommended.

1. Slow Evaporation:

  • Dissolve the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or dichloromethane) in a small vial.

  • Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks.

  • Rationale: This is a simple and often effective method. The gradual increase in concentration as the solvent evaporates provides the driving force for crystallization.

2. Vapor Diffusion (Hanging Drop or Sitting Drop):

  • Hanging Drop: A drop of the concentrated solution of the compound is placed on a siliconized coverslip, which is then inverted and sealed over a well containing a precipitant (anti-solvent).

  • Sitting Drop: The drop of the compound's solution is placed on a post within a sealed well that also contains the precipitant.

  • Rationale: The vapor of the more volatile solvent from the drop slowly diffuses into the precipitant reservoir, while the vapor of the less volatile precipitant diffuses into the drop. This slowly increases the supersaturation of the compound in the drop, promoting controlled crystal growth.

3. Liquid-Liquid Diffusion:

  • A concentrated solution of the compound is carefully layered with a less dense, miscible anti-solvent in a narrow tube (e.g., an NMR tube).

  • Crystals often form at the interface between the two liquids over time.

  • Rationale: The slow diffusion at the liquid interface creates a gentle gradient of supersaturation, which can be ideal for growing high-quality crystals.

Solvent Selection: A range of solvents and solvent/anti-solvent pairs should be screened. Common choices include:

  • Solvents: Acetone, ethyl acetate, methanol, ethanol, dichloromethane.

  • Anti-solvents: Hexanes, heptane, water, diethyl ether.

Single-Crystal X-ray Diffraction Analysis

Once a suitable single crystal is obtained, it can be analyzed by X-ray diffraction to determine the molecular structure.

Experimental Workflow

The following diagram illustrates the standard workflow for single-crystal X-ray diffraction.

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Analysis Phase crystal_selection Crystal Selection & Mounting data_collection X-ray Data Collection crystal_selection->data_collection Mount on Goniometer data_processing Data Processing & Reduction data_collection->data_processing Raw Diffraction Images structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution hkl file structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement Initial Atomic Model structure_validation Structure Validation & Analysis structure_refinement->structure_validation Refined Model (CIF) final_report Final Report & Deposition structure_validation->final_report Final Structural Data

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step 1: Crystal Selection and Mounting

  • A suitable crystal (typically 0.1-0.3 mm in each dimension) with sharp edges and no visible cracks is selected under a microscope.

  • The crystal is mounted on a goniometer head using a cryoloop and flash-cooled in a stream of cold nitrogen gas (~100 K).

  • Rationale: Cryo-cooling minimizes radiation damage to the crystal from the X-ray beam and improves the quality of the diffraction data.

Step 2: Data Collection

  • The mounted crystal is placed in a single-crystal X-ray diffractometer.

  • The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

  • Rationale: Collecting data over a wide range of orientations ensures that a complete, three-dimensional representation of the diffraction pattern is recorded.

Step 3: Data Processing and Structure Solution

  • The collected images are processed to integrate the intensities of the diffraction spots.

  • The resulting data is used to determine the unit cell parameters and the space group of the crystal.

  • The initial phases of the structure factors are determined using methods such as direct methods or Patterson methods, which provides an initial electron density map.

  • Rationale: This step translates the diffraction pattern into a preliminary model of the atomic arrangement in the crystal.

Step 4: Structure Refinement and Validation

  • An atomic model is built into the electron density map.

  • This model is then refined using a least-squares algorithm to improve the fit between the calculated and observed diffraction data.

  • The final structure is validated using established crystallographic metrics (e.g., R-factors, goodness-of-fit).

  • Rationale: Refinement is an iterative process that optimizes the atomic positions and thermal parameters to generate the most accurate possible representation of the molecular structure.

Anticipated Crystal Structure and Intermolecular Interactions

Based on the known chemistry of indazoles and related aromatic systems, we can anticipate key features of the crystal structure.

Molecular Structure: The indazole ring is expected to be planar.[14] The trifluoromethyl and carbaldehyde groups will be attached to this planar core. The relative orientation of the carbaldehyde group will be of particular interest, as it can influence intermolecular interactions.

Caption: Chemical structure of the target molecule.

Intermolecular Interactions: In the solid state, molecules will pack in a way that maximizes favorable intermolecular interactions. Key interactions to look for include:

  • Hydrogen Bonding: The N-H group of the indazole is a strong hydrogen bond donor, and the aldehyde oxygen and the nitrogen atoms of the indazole ring are potential acceptors. This is likely to be a dominant interaction driving the crystal packing.[8]

  • π-π Stacking: The planar aromatic indazole rings may stack on top of each other, contributing to the stability of the crystal lattice.

  • C-H···O and C-H···F Interactions: Weaker hydrogen bonds involving the aldehyde and aromatic C-H groups as donors and the aldehyde oxygen or fluorine atoms as acceptors may also be present.

Data Presentation and Deposition

All quantitative data should be summarized for clarity and reproducibility.

Table 2: Crystallographic Data Summary (Example)

Parameter Value
Chemical FormulaC₉H₅F₃N₂O
Formula Weight214.15
Crystal System(e.g., Monoclinic)
Space Group(e.g., P2₁/c)
a (Å)(To be determined)
b (Å)(To be determined)
c (Å)(To be determined)
α (°)90
β (°)(To be determined)
γ (°)90
Volume (ų)(To be determined)
Z4
Density (calculated) (g/cm³)(To be determined)
Final R indices [I > 2σ(I)](To be determined)
Goodness-of-fit on F²(To be determined)

Upon completion and validation, the crystallographic data should be deposited in a public repository such as the Cambridge Crystallographic Data Centre (CCDC) to ensure its accessibility to the wider scientific community.

Conclusion

This technical guide outlines a comprehensive and scientifically rigorous approach to the synthesis and crystal structure analysis of 6-(trifluoromethyl)-1H-indazole-3-carbaldehyde. By following these self-validating protocols, researchers can ensure the generation of high-quality, reproducible data. The resulting crystal structure will provide definitive proof of the molecule's three-dimensional architecture, offering critical insights that can accelerate drug discovery programs by enabling more effective structure-based design and optimization of novel indazole-based therapeutics.

References

  • BenchChem.
  • BenchChem. A Technical Guide to the Molecular Structure of 6-Nitro-1H-indazole-3-carbaldehyde.
  • Gomes, P. et al.
  • Aladdin. 6-(trifluoromethyl)-1H-indazole-3-carbaldehyde, 97%.
  • ResearchGate.
  • BenchChem.
  • BenchChem. An In-depth Technical Guide to the Spectroscopic Data of 6-Nitro-1H-indazole-3-carbaldehyde.
  • IJSDR.
  • MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Legros, F. et al.
  • DEA.gov. Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ).
  • RSC Publishing.
  • NIH. Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • ACS Publications. Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists.
  • Frontiers. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties.
  • Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.
  • BenchChem. Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples.
  • PubMed.

Sources

Strategic Sourcing & Validation: 6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper for Medicinal Chemistry & Procurement Teams

Executive Summary

6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde (CAS: 885271-90-9 ) is a high-value heterocyclic scaffold used primarily in the development of kinase inhibitors (e.g., Pim-1, VEGFR) and as a bioisostere for indole-3-carboxaldehydes.[1][2][3] Its trifluoromethyl group at the C6 position confers metabolic stability and increased lipophilicity, while the C3-aldehyde serves as a versatile "warhead" handle for reductive aminations, Wittig olefinations, and heterocycle formation.

This guide addresses the critical supply chain challenge: isomeric purity. Commercial batches of trifluoromethyl-indazoles are frequently contaminated with regioisomers (5-CF3 or 4-CF3) due to non-regioselective cyclization methods used by lower-tier manufacturers. This document provides a self-validating sourcing protocol to ensure structural integrity.

Part 1: Chemical Profile & Strategic Value[2]

PropertySpecification
IUPAC Name 6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde
CAS Number 885271-90-9
Molecular Formula

Molecular Weight 214.14 g/mol
Appearance White to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Key Functional Groups Aldehyde (C3), Trifluoromethyl (C6), Secondary Amine (N1)
Structural Significance

The 6-trifluoromethyl substituent is electronically withdrawing, lowering the pKa of the N1-proton (


).[2] This acidity facilitates N-alkylation or N-arylation reactions but also makes the compound sensitive to base-catalyzed degradation during storage.[2] The C3-aldehyde is highly reactive; poor storage (exposure to air) leads to oxidation to the corresponding carboxylic acid (6-(trifluoromethyl)-1H-indazole-3-carboxylic acid).

Part 2: The Sourcing Landscape[2]

The market for this intermediate is bifurcated between Stocking Suppliers (Tier 1) and Aggregators/Custom Synthesis (Tier 2/3).

Validated Commercial Suppliers

Note: Inventory fluctuates. Always request a Certificate of Analysis (CoA) with batch-specific H-NMR and F-NMR before purchase.

Supplier TierVendor NameCatalog #Reliability RatingNotes
Tier 1 (Stock) BLD Pharm BD26582HighConsistent stock; typically >97% purity.[2][4]
Tier 1 (Stock) SynQuest Labs 4H15-3-25HighUS-based; good for rapid delivery in North America.[2]
Tier 2 (Specialist) Combi-Blocks Check StockHighExcellent for bulk; often synthesizes on demand if out of stock.
Tier 2 (Specialist) Anichem A90521Med-HighGood for gram-scale; verify lead times.
Tier 3 (Aggregator) AK Scientific 3629AJMediumReseller; ensure batch origin is clear.
Sourcing Decision Matrix

Use the following logic flow to determine the optimal sourcing channel based on project phase and risk tolerance.

SourcingMatrix Start Requirement Identified QtyCheck Quantity Needed? Start->QtyCheck Urgency Timeline? QtyCheck->Urgency < 5g Bulk Tier 2 Bulk Quote (Combi-Blocks) QtyCheck->Bulk > 10g Stock Tier 1 Supplier (BLD, SynQuest) Urgency->Stock < 2 Weeks Custom CRO / Custom Synthesis (WuXi, Enamine) Urgency->Custom > 4 Weeks (High Purity Req) Bulk->Custom If Stock Unavailable

Figure 1: Decision matrix for sourcing 6-CF3-indazole aldehyde based on scale and timeline.

Part 3: Synthetic Routes & Impurity Profiling[2]

To validate a supplier, you must understand how they made the compound. The synthetic route dictates the impurity profile.

The "Indole Nitrosation" Route (Dominant Commercial Method)

Most suppliers utilize the nitrosation of 6-(trifluoromethyl)indole followed by rearrangement. This is the most cost-effective route but carries specific risks.

  • Starting Material: 6-(Trifluoromethyl)indole.[2][3]

  • Reagents:

    
    , Aqueous HCl (or 
    
    
    
    ).
  • Mechanism: Formation of N-nitrosoindole

    
     rearrangement to 3-diazoindolenine 
    
    
    
    hydrolysis to indazole-3-carbaldehyde.[2]

Critical Impurities:

  • Unreacted Indole: Difficult to separate by crystallization due to similar solubility.[2]

  • N-Nitroso Intermediates: Potentially mutagenic; must be cleared.

  • Regioisomers: If the starting indole was impure (e.g., mixture of 5-CF3 and 6-CF3), the final indazole will be a mixture.[2]

SynthesisPath Indole 6-(CF3)Indole Nitrosation Nitrosation (NaNO2/HCl) Indole->Nitrosation Impurity Impurity: Unreacted Indole Indole->Impurity Intermediate N-Nitroso Intermediate Nitrosation->Intermediate Rearrange Ring Rearrangement Intermediate->Rearrange Product 6-(CF3)-1H-indazole-3-CHO Rearrange->Product

Figure 2: The dominant synthetic pathway via nitrosation of indoles, highlighting the N-nitroso impurity risk.

Part 4: Quality Assurance (The "Gatekeeper" Protocol)

Do not accept a vendor's CoA at face value. Upon receipt of the material, execute this Self-Validating Protocol .

Step 1: 1H-NMR Validation (Identity)

Solvent: DMSO-d6[2]

  • Aldehyde Proton: Look for a sharp singlet at

    
     10.1 – 10.3 ppm .[2] If this is split or broad, oxidation to carboxylic acid has occurred.
    
  • Indazole NH: Broad singlet typically around

    
     14.0 – 14.5 ppm .
    
  • Aromatic Region: The coupling pattern is critical to confirm the 6-position of the CF3 group.

    • C7-H: Singlet (or weak doublet due to F-coupling) around

      
       7.9 ppm .[2]
      
    • C4-H: Doublet (J ~8.5 Hz) around

      
       8.2 ppm .[2]
      
    • C5-H: Doublet of doublets.

Step 2: 19F-NMR (Regioisomer Check)

This is the most important step.[2]

  • 6-CF3 Shift: Typically appears around -61 to -63 ppm .

  • Impurity Flag: If you see smaller peaks at -58 ppm (likely 5-CF3 isomer) or -65 ppm , reject the batch. The 6-CF3 group is distinct due to its proximity to the N1 nitrogen.

Step 3: LC-MS (Purity)[2]
  • Target Mass: [M+H]+ = 215.14.

  • Scan Mode: Run in both Positive (ESI+) and Negative (ESI-) modes.[2] Indazoles ionize well in negative mode (deprotonation of NH).

  • Retention Time: The aldehyde is less polar than the carboxylic acid impurity.[2]

QC Workflow Diagram

QCWorkflow Arrival Batch Arrival Visual Visual Inspection (White/Yellow Solid?) Arrival->Visual HNMR 1H-NMR (DMSO-d6) Check Aldehyde (10ppm) Visual->HNMR FNMR 19F-NMR Regioisomer Check HNMR->FNMR Pass Reject QUARANTINE / RETURN HNMR->Reject Fail (No CHO peak) LCMS LC-MS Purity >97% FNMR->LCMS Pass (Single Peak) FNMR->Reject Fail (Isomer Mix) Release RELEASE TO CHEM LAB LCMS->Release Pass LCMS->Reject Fail

Figure 3: Analytical triage workflow to validate batch identity and purity before use.

Part 5: Handling & Storage[2]

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The aldehyde is prone to air oxidation.

  • Handling: Allow the vial to warm to room temperature before opening to prevent water condensation, which accelerates hydrate formation.

  • Safety: Treat as a potential sensitizer. Use standard PPE.

References

  • Lippmann, I. et al. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.[2] RSC Advances, 2014. (Describes the synthetic route mechanism). Available at: [Link]

  • PubChem. Compound Summary: 6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde.[1][2] National Library of Medicine. Available at: [Link]

Sources

Reactivity Profile of the Aldehyde Group in Trifluoromethyl-Substituted Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity profile of the aldehyde group in trifluoromethyl-substituted indazoles. This analysis is structured to support decision-making in medicinal chemistry and synthetic optimization.

Executive Summary: The Electronic Tug-of-War

The introduction of a trifluoromethyl (


) group onto the indazole scaffold fundamentally alters the reactivity of a C3-carbaldehyde substituent. While the indazole core is inherently electron-rich (excess 

-density), the

group acts as a potent electron-withdrawing group (EWG) via induction (

).

This creates a "push-pull" electronic environment where the aldehyde carbon becomes significantly more electrophilic than in the parent indazole-3-carbaldehyde. For drug development professionals, this shift has three critical consequences:

  • Enhanced Covalent Binding: Increased susceptibility to nucleophilic attack by active-site residues (Lysine/Cysteine).

  • The Hydration Trap: A thermodynamic shift favoring the gem-diol (hydrate) form in aqueous media, which can complicate bioassays and storage.

  • Synthetic Divergence: Traditional electrophilic aromatic substitutions (e.g., Vilsmeier-Haack) often fail, necessitating metallation-based synthetic routes.

Electronic Landscape & Regioisomeric Impact

The reactivity of the aldehyde is strictly governed by the position of the


 substituent relative to the carbonyl group. We must apply Hammett substituent constants (

) to predict the magnitude of activation.
Positional Analysis (C3-Aldehyde Focus)

The


 group exerts its effect primarily through the 

-bond framework (induction).
  • 4-Trifluoromethyl (Peri-interaction): The

    
     group at C4 is spatially proximate to the C3-aldehyde. This results in maximum electrophilic activation due to the short-range inductive effect and potential steric twisting of the carbonyl out of coplanarity, breaking conjugation with the ring and further destabilizing the aldehyde.
    
  • 6-Trifluoromethyl: Exerts a strong inductive pull but lacks the steric interference of the C4 position. The aldehyde remains conjugated but electron-deficient.

  • 5-Trifluoromethyl: The effect is moderated by the distance, though still significant compared to the non-fluorinated analog.

Table 1: Predicted Electronic Impact on C3-Aldehyde Reactivity

Isomer (

Pos.)
Electronic Effect (

)
Steric StrainPredicted

(Hydration)
Covalent Warhead Potential
Parent (H) NeutralNoneLow (< 1%)Moderate
4-

Strong

High (Peri)High (> 80%) Very High (Reversible)
5-

Moderate

NoneLow-ModerateHigh
6-

Strong

NoneModerateHigh

The Hydration Paradox (Gem-Diol Formation)

One of the most overlooked pitfalls in handling


-substituted heteroaromatic aldehydes is their propensity to form stable hydrates (gem-diols) in the presence of water.


In standard indazoles, the equilibrium lies far to the left (aldehyde). However, the electron-withdrawing


 group destabilizes the partial positive charge on the carbonyl carbon, making the addition of water energetically favorable.
Implications for Drug Discovery[1]
  • Assay Artifacts: In aqueous biochemical assays (pH 7.4 buffer), the compound may exist predominantly as the gem-diol. This species is not electrophilic and cannot form Schiff bases with Lysine residues until it dehydrates.

  • Solubility: The gem-diol is more polar than the aldehyde, potentially altering LogD measurements.

  • Storage: Samples stored in non-anhydrous DMSO can slowly convert to hydrates, leading to variable IC50 data over time.

Synthetic Pathways: A Self-Validating Protocol

Attempting to synthesize these moieties via standard Vilsmeier-Haack formylation often results in poor yields because the


 group deactivates the ring toward the initial electrophilic attack.

The Solution: A "Self-Validating" Lithiation Protocol. This method relies on halogen-lithium exchange, which is driven by the stability of the aryl-lithium species and is less sensitive to ring deactivation.

Synthesis Workflow Visualization

Synthesis_Workflow Start Starting Material: Bromo-Trifluoromethyl-Indazole Protection Step 1: N-Protection (THP or SEM) Start->Protection NaH, THF Exchange Step 2: Halogen-Lithium Exchange (n-BuLi, -78°C) Protection->Exchange Cryogenic Quench Step 3: Formyl Trap (DMF Addition) Exchange->Quench Electrophilic Attack Deprotection Step 4: Deprotection (Acidic Hydrolysis) Quench->Deprotection Workup Validation Checkpoint: 1H NMR (Confirm CHO vs CH(OH)2) Deprotection->Validation Quality Control Final Target: CF3-Indazole-3-Carbaldehyde Validation->Final Pass

Caption: Figure 1. Robust synthetic route avoiding electrophilic aromatic substitution pitfalls.

Detailed Experimental Protocol

Objective: Synthesis of 4-(trifluoromethyl)-1H-indazole-3-carbaldehyde.

Reagents:

  • 4-trifluoromethyl-3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (Protected Precursor)

  • n-Butyllithium (2.5 M in hexanes)

  • Anhydrous DMF

  • Anhydrous THF

Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask under Argon. Add the protected bromo-indazole (1.0 eq) and dissolve in anhydrous THF (0.1 M concentration).

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Exchange: Add n-BuLi (1.1 eq) dropwise over 10 minutes. Critical: Maintain internal temperature below -70°C to prevent Wurtz coupling or ring opening.

    • Mechanism:[1][2][3] The bromine atom is exchanged for lithium. The

      
       group stabilizes the resulting anion via induction, making this species stable at low temperatures.
      
  • Trapping: After stirring for 30 minutes at -78°C, add anhydrous DMF (3.0 eq) in one portion.

  • Warming: Allow the reaction to warm to 0°C over 1 hour. The solution typically turns from yellow to deep orange/red.

  • Quench & Hydrolysis: Quench with saturated aqueous

    
    . Extract with EtOAc.
    
  • Deprotection (One-Pot): Dissolve the crude intermediate in MeOH/THF (1:1) and add 6N HCl. Heat to 60°C for 2 hours to remove the THP group.

  • Isolation: Neutralize with

    
    , extract, and purify via silica column chromatography (Hexane/EtOAc).
    

Self-Validation Step:

  • Take a small aliquot of the final product.

  • Run 1H NMR in DMSO-d6 . Look for the aldehyde proton at ~10.2 ppm .

  • Run 1H NMR in

    
    /Acetone-d6 . Look for the disappearance of the 10.2 ppm peak and appearance of a singlet at ~6.5 ppm  (methine proton of the gem-diol).
    
  • If the aldehyde peak persists in water, the EWG effect is weaker than predicted. If it vanishes, you have confirmed the high electrophilicity.

Reactivity in Drug Design: Covalent Inhibition[1]

The


-indazole-3-carbaldehyde is a prime candidate for Targeted Covalent Inhibitors (TCIs) . Unlike Michael acceptors (acrylamides) which form irreversible bonds, aldehydes form Reversible Covalent  bonds.
Mechanism of Action

The aldehyde warhead targets non-catalytic Lysine (via imine/Schiff base) or Cysteine (via hemithioacetal) residues near the ATP binding pocket of kinases.

Pathway Visualization:

Reactivity_Pathway cluster_CF3 Effect of CF3 Group Aldehyde Free Aldehyde (R-CHO) Intermediate Carbinolamine Intermediate Aldehyde->Intermediate + Lysine Lysine Protein Lysine (NH2-Lys) Intermediate->Aldehyde Reversal Imine Schiff Base (R-CH=N-Lys) Intermediate->Imine - H2O Imine->Intermediate + H2O (Hydrolysis) Water H2O Effect Increases Electrophilicity (Faster On-Rate) Stabilizes Adduct (Slower Off-Rate) Effect->Aldehyde

Caption: Figure 2. Reversible covalent modification of Lysine residues.[4][3][5][6][7] The CF3 group shifts the equilibrium toward the Imine.

Kinetic Advantages

The


 group enhances the 

(association rate) by lowering the LUMO energy of the carbonyl. While it also stabilizes the hydrate (inactive form), the local environment of a protein binding pocket often excludes bulk water, allowing the aldehyde to react preferentially with the nucleophilic residue.

References

  • Electronic Effects in Heterocycles

    • Superelectrophiles and the effects of trifluoromethyl substituents. O'Connor et al. (2011). Journal of the American Chemical Society.

  • Synthesis of Indazoles

    • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. (2025).[1][8][9][10][11][12] ResearchGate.[12]

  • Reversible Covalent Inhibitors

    • Advances in reversible covalent kinase inhibitors.[4][3][5] (2023).[3][5][6][13] Journal of Hematology & Oncology.

  • Hydration Equilibrium

    • Hydration equilibrium constants for the compounds used to define the SAR descriptors. (2008).[11] ResearchGate.[12]

  • Acidity of Indazoles

    • The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. (2025).[1][8][9][10][11][12] ACS Publications.[11]

Sources

Tautomeric Dynamics of 6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Structural Determinants, Analytical Characterization, and Pharmacological Implications

Executive Summary

The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib). However, the utility of indazole derivatives is frequently complicated by annular tautomerism —the rapid migration of a proton between the N1 and N2 nitrogen atoms.

This guide focuses on 6-(trifluoromethyl)-1H-indazole-3-carbaldehyde , a critical intermediate where the interplay between the electron-withdrawing trifluoromethyl group (


) and the reactive aldehyde (

) creates a complex electronic environment. Understanding the tautomeric preference (1H vs. 2H) of this molecule is not merely an academic exercise; it dictates solubility, synthetic reactivity, and, most critically, the binding affinity to the ATP-binding pocket of target kinases. This whitepaper provides a comprehensive technical framework for predicting, characterizing, and controlling these tautomeric forms.

Molecular Architecture & Tautomeric Theory

The Benzenoid vs. Quinoid Equilibrium

Indazoles exist in dynamic equilibrium between two primary tautomers:

  • 1H-Indazole: The proton resides on N1.[1] This form preserves the aromaticity of the benzene ring ("benzenoid" structure).

  • 2H-Indazole: The proton resides on N2. This form forces a "quinoid-like" electron distribution, disrupting the benzene aromaticity.

Thermodynamic Baseline: In the gas phase and non-polar solvents, the 1H-tautomer is thermodynamically favored by approximately 3.6 – 4.5 kcal/mol due to the aromatic stabilization energy of the benzene ring.

Substituent Effects in 6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde

The introduction of functional groups at C6 and C3 perturbs this baseline equilibrium:

  • 6-Trifluoromethyl (

    
    ): 
    
    • Electronic Effect: Strong inductive electron-withdrawing group (

      
      ).
      
    • Impact: It significantly increases the acidity of the N-H proton (lowering pKa). While it does not invert the 1H preference in isolation, it lowers the energy barrier for deprotonation, making the molecule more sensitive to pH changes and solvent polarity.

  • 3-Carbaldehyde (

    
    ): 
    
    • Electronic Effect: Electron-withdrawing via conjugation.

    • Impact: The carbonyl oxygen is a hydrogen bond acceptor. In the 2H-form, the geometry allows for a potential weak intramolecular interaction, though steric strain usually prevents a strong lock. However, the electron withdrawal from the pyrazole ring further modulates the N1/N2 basicity.

Pathway Visualization

The following diagram illustrates the equilibrium and the environmental factors that shift the population.

Tautomerism node1 1H-Tautomer (Benzenoid Stability) Major Species node2 Transition State (Deprotonated Anion) node1->node2 -H+ node2->node1 +H+ node3 2H-Tautomer (Quinoid Character) Minor Species node2->node3 +H+ (at N2) node3->node2 -H+ factors External Factors: 1. Polar Solvents (DMSO) 2. H-Bond Donors (Kinase Hinge) 3. Crystal Packing factors->node3 Stabilizes

Figure 1: Tautomeric equilibrium of indazole. The 1H form is energetically favored, but the 2H form can be stabilized by specific environmental interactions.

Analytical Characterization

Distinguishing between 1H and 2H tautomers requires precise analytical techniques, as rapid exchange often leads to averaged signals in standard NMR.

NMR Spectroscopy (The Gold Standard)

The most definitive method for assigning tautomeric forms in solution is


 NMR, specifically using 

-

HMBC
(Heteronuclear Multiple Bond Correlation).
  • 1H-Indazole Signature:

    • N1 (Pyrrole-like): Shielded (

      
       ppm).
      
    • N2 (Pyridine-like): Deshielded (

      
       ppm).
      
  • 2H-Indazole Signature:

    • N1 (Pyridine-like): Deshielded.

    • N2 (Pyrrole-like): Shielded.

Table 1: Diagnostic NMR Signals (DMSO-d6)

Feature1H-Tautomer2H-TautomerNotes

Shift (N-H)
~140 ppm~160-170 ppmN1 is generally more shielded than N2.

Shift (C3)
~135 ppm~125 ppmUpfield shift in 2H form due to quinoid character.

Coupling
H(N1) to C7aH(N2) to C3/C7aDistinct coupling pathways in HMBC.
Analytical Workflow

Use the following logic flow to determine the dominant tautomer in your specific formulation or solvent system.

Analysis Start Sample: 6-CF3-Indazole-3-CHO Solvent Dissolve in DMSO-d6 (Slows exchange rate) Start->Solvent HNMR Acquire 1H NMR Solvent->HNMR CheckNH Is NH signal broad/invisible? HNMR->CheckNH Broad Fast Exchange Detected CheckNH->Broad Yes Sharp Slow Exchange CheckNH->Sharp No Cool Perform VT-NMR (Cool to -40°C) Broad->Cool HMBC Run 1H-15N HMBC Sharp->HMBC Cool->HMBC Assign Assign N1 vs N2 based on Chemical Shift HMBC->Assign

Figure 2: Decision tree for the analytical characterization of indazole tautomers.

Experimental Protocols

Protocol: Determination of Tautomeric Ratio via VT-NMR

Objective: To quantify the ratio of 1H:2H tautomers and calculate the free energy difference (


).

Reagents:

  • Compound: 6-(trifluoromethyl)-1H-indazole-3-carbaldehyde (10 mg).

  • Solvent: DMSO-d6 (0.6 mL) or THF-d8 (for lower temperatures).

Procedure:

  • Preparation: Dissolve the compound in the deuterated solvent in a high-precision NMR tube. Ensure the sample is free of water (water catalyzes proton exchange).

  • Initial Scan: Acquire a standard

    
     spectrum at 298 K. Observe the NH proton region (
    
    
    
    ppm).
  • Cooling Phase: Decrement temperature in 10 K steps (e.g., 298K

    
     288K 
    
    
    
    ...
    
    
    233K).
  • Observation: As temperature drops, the rate of proton exchange decreases. If a minor tautomer is present, the averaged NH signal will decoalesce into two distinct peaks.

  • Integration: Integrate the distinct NH signals (or characteristic CH signals if NH is too broad).

  • Calculation:

Protocol: Synthetic Access (Nitrosation Route)

Context: To ensure the purity of the starting material for analysis. Reference: Based on standard indazole synthesis methodologies (e.g., nitrosation of indoles).

  • Starting Material: 6-(trifluoromethyl)-indole.

  • Reagents:

    
     (Sodium nitrite), 
    
    
    
    (aq), room temperature.
  • Mechanism: Nitrosation at C3 followed by rearrangement and cyclization yields the indazole-3-carbaldehyde.

  • Purification: Recrystallization from Ethanol/Water. Note: The crystal form isolated is typically the 1H-tautomer.

Implications for Drug Discovery[2][3][4][5]

The "Hinge Binder" Hypothesis

Kinase inhibitors typically bind to the "hinge region" of the ATP binding site. This region contains backbone carbonyls (acceptors) and amines (donors).

  • Requirement: The inhibitor must present a complementary motif.

  • Scenario: If the kinase pocket presents a Hydrogen Bond Acceptor (e.g., Glu or Leu backbone CO), the indazole must present a Hydrogen Bond Donor (NH).

  • Criticality: If the protein pocket requires the NH at position 1, but the molecule exists significantly as the 2H tautomer (or vice versa), the binding penalty can be 2-3 kcal/mol, reducing potency by 100-fold.

Solubility & Formulation

The 6-trifluoromethyl group significantly increases lipophilicity (


 increase 

).
  • Crystal Packing: The 1H tautomer typically packs more efficiently due to intermolecular hydrogen bonding (N1-H

    
     N2 of neighbor).
    
  • Solubility: Disrupting this lattice (e.g., by forcing the 2H form via co-crystallization) can alter dissolution rates.

References

  • Claramunt, R. M., et al. (1991). "The Tautomerism of Indazoles: A 13C and 15N NMR Study." Journal of the Chemical Society, Perkin Transactions 2. Link

  • Vilar, S., et al. (2022). "Indazole-Based Kinase Inhibitors: A Review of Recent Developments." Molecules, 27(6), 1832. Link

  • Lovering, F., et al. (2016). "Axitinib: A Review of its Discovery and Development." ChemMedChem, 11(12). Link

  • PubChem. (2025).[2] "Compound Summary: 6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde." National Library of Medicine. Link

  • Catalán, J., et al. (1996). "Acidity and Basicity of Indazoles." Journal of the American Chemical Society. Link

Sources

Methodological & Application

Application Note: Knoevenagel Condensation of 6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimization and execution of Knoevenagel condensation reactions utilizing 6-(trifluoromethyl)-1H-indazole-3-carbaldehyde (CAS: 885271-90-9). This specific scaffold is a high-value intermediate in the synthesis of VEGFR/PDGFR kinase inhibitors and covalent modifiers. The presence of the electron-withdrawing trifluoromethyl (


) group at the C6 position significantly alters the electrophilicity of the C3-formyl group compared to the parent indazole, necessitating tailored reaction conditions to maximize yield and minimize side reactions such as aldol dimerization or ring opening.

Chemical Context & Reactivity Profile[1][2][3]

The Fluorine Effect

The 6-


 group exerts a strong inductive effect (-I), pulling electron density from the aromatic system.
  • Impact on Aldehyde: The carbonyl carbon at C3 becomes highly electrophilic, increasing the rate of nucleophilic attack by active methylene enolates.

  • Impact on Indazole NH: The acidity of the N1-proton is increased (

    
     shift from ~14 to ~12-13). While this does not typically interfere with weak base catalysis (e.g., piperidine), the use of stronger bases (e.g., alkoxides) may generate the N-anion, potentially reducing solubility or leading to competitive N-alkylation if electrophiles are present.
    
Mechanistic Pathway

The reaction proceeds via a base-catalyzed nucleophilic addition-elimination sequence. The unmasked N-H of the indazole remains spectator in standard catalytic cycles but plays a role in solubility and hydrogen-bonding alignment within the active site of the final drug target.

KnoevenagelMechanism cluster_legend Reaction Phase Aldehyde 6-CF3-Indazole-3-CHO (Electrophile) Alcohol β-Hydroxy Intermediate Aldehyde->Alcohol Base Catalytic Base (Piperidine) ActiveMethylene Active Methylene (e.g., Malononitrile) Base->ActiveMethylene Deprotonation Enolate Enolate Intermediate ActiveMethylene->Enolate Enolate->Aldehyde Nucleophilic Attack Product Vinyl Indazole Product (E-isomer dominant) Alcohol->Product Dehydration (-H2O) Water H2O (Byproduct) Alcohol->Water

Experimental Protocols

Protocol A: Condensation with Malononitrile (Standard)

Objective: Synthesis of 2-((6-(trifluoromethyl)-1H-indazol-3-yl)methylene)malononitrile. Application: Access to highly reactive Michael acceptors for covalent inhibitor synthesis.

Materials:

  • 6-(trifluoromethyl)-1H-indazole-3-carbaldehyde (1.0 eq)

  • Malononitrile (1.1 eq)

  • Ethanol (Absolute, 10 mL/mmol)

  • Piperidine (0.1 eq, Catalyst)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 mmol) in absolute ethanol (10 mL).

  • Addition: Add malononitrile (1.1 mmol) in one portion. The solution may turn slightly yellow.

  • Catalysis: Add piperidine (0.1 mmol, ~10 µL) dropwise.

  • Reaction: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Checkpoint: Monitor by TLC (Mobile Phase: 40% EtOAc/Hexanes). The aldehyde typically glows bright blue/white under UV (254 nm); the product will likely be a non-fluorescent or distinct UV-active spot with lower

      
      .
      
  • Workup: Cool the reaction mixture to room temperature, then to

    
     in an ice bath. The product often precipitates as a solid.
    
  • Purification: Filter the precipitate and wash with cold ethanol (

    
    ). If no precipitate forms, concentrate the solvent and recrystallize from EtOH/Water (9:1).
    

Expected Yield: 85–95% Appearance: Yellow to orange crystalline solid.

Protocol B: Doebner Modification (with Malonic Acid)

Objective: Synthesis of (E)-3-(6-(trifluoromethyl)-1H-indazol-3-yl)acrylic acid. Application: Generation of carboxylic acid linkers for PROTACs or further amide coupling.

Materials:

  • 6-(trifluoromethyl)-1H-indazole-3-carbaldehyde (1.0 eq)

  • Malonic Acid (1.5 eq)

  • Pyridine (Solvent/Base, 5 mL/mmol)

  • Piperidine (Catalytic, 0.1 eq)

Step-by-Step Methodology:

  • Setup: Dissolve the aldehyde (1.0 mmol) and malonic acid (1.5 mmol) in pyridine (5 mL).

  • Catalysis: Add piperidine (0.1 mmol).

  • Reaction: Reflux at

    
     for 4–6 hours. The higher temperature is required to drive the thermal decarboxylation (
    
    
    
    evolution).
    • Note: Ensure the condenser is vented to avoid pressure buildup from

      
      .
      
  • Workup: Pour the cooled reaction mixture into ice-cold HCl (1M, 20 mL) with vigorous stirring. This neutralizes the pyridine and precipitates the free acid product.

  • Purification: Filter the solid. Wash with water until the filtrate is neutral. Recrystallize from Ethanol or Methanol.

Optimization & Troubleshooting Guide

The 6-CF3 group increases lipophilicity, which can cause solubility issues in pure ethanol. Refer to the matrix below for solvent selection.

Table 1: Solvent & Base Optimization Matrix
Solvent SystemBase CatalystTemp (

)
SuitabilityNotes
Ethanol (Abs) Piperidine78 (Reflux)High Standard. Product usually precipitates on cooling.
Methanol Ammonia/TEA65 (Reflux)MediumFaster reaction, but lower solubility for fluorinated aldehyde.
Toluene Piperidine/AcOH110 (Reflux)HighUse with Dean-Stark trap for difficult substrates (azeotropic water removal).
DMF EDDA*80LowUse only if substrate is insoluble in alcohols. Difficult workup (requires aqueous crash-out).
Water CTAB (Surfactant)90Green Micellar catalysis. Excellent for "Green Chemistry" requirements.

*EDDA = Ethylenediamine diacetate[1]

Troubleshooting Flowchart

Troubleshooting Start Reaction Incomplete after 4h? CheckSol Is Starting Material (SM) dissolved? Start->CheckSol Heat Increase Temp or Switch to Toluene/Reflux CheckSol->Heat No (Suspension) CheckWater Is water inhibiting equilibrium? CheckSol->CheckWater Yes (Solution) AddBase Add 0.1 eq more Piperidine CheckWater->AddBase No Sieves Add 4Å Molecular Sieves CheckWater->Sieves Yes

Safety & Handling

  • Fluorinated Compounds: While stable, 6-CF3-indazoles should be treated as potential irritants. Avoid inhalation of dust.

  • Piperidine: Highly toxic and flammable. Handle in a fume hood.

  • Cyanide Risk: When using malononitrile, ensure no strong acids are introduced directly to the waste stream to prevent HCN formation (though the nitrile group is generally stable under these conditions).

References

  • Indazole Synthesis & Reactivity

    • L. Bouissane, et al. "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." RSC Advances, 2016 , 6, 53726-53730. Link

  • General Knoevenagel Conditions

    • G. Jones. "The Knoevenagel Condensation."[2][1][3][4] Organic Reactions, 2011 , 15, 204-599. Link

  • Doebner Modification

    • M. J.[1] Zacuto. "Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation." J. Org.[1] Chem., 2019 , 84, 6465-6474.[1] Link

  • Microwave Assisted Synthesis

    • H. Valizadeh, et al. "Microwave-assisted synthesis of 3-vinylindazoles." Journal of Heterocyclic Chemistry, 2010 . (Methodology adapted for fluorinated scaffolds).[4]

Disclaimer: This protocol is for research purposes only. Users must conduct their own safety assessment before handling hazardous chemicals.

Sources

Application Notes and Protocols: Wittig Reaction Conditions for 3-Formylindazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-Vinylindazoles in Drug Discovery

The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The targeted functionalization of this heterocycle is paramount for the modulation of pharmacological activity. Among the various synthetic transformations, the conversion of 3-formylindazoles to 3-vinylindazoles via the Wittig reaction represents a critical carbon-carbon bond-forming strategy. This olefination provides a versatile entry point to a diverse array of molecular architectures, enabling the extension of conjugation, the introduction of new pharmacophores, and the generation of key intermediates for further elaboration in drug development programs.

This guide provides a comprehensive overview of the Wittig reaction as applied to 3-formylindazoles, detailing the mechanistic underpinnings, reaction conditions, and step-by-step protocols for researchers in organic synthesis and drug discovery.

Mechanistic Framework: The Wittig Olefination Pathway

The Wittig reaction facilitates the synthesis of an alkene from an aldehyde or ketone and a phosphorus ylide (also known as a Wittig reagent). The reaction's driving force is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.

The generally accepted mechanism for the Wittig reaction proceeds through the following key stages:

  • Ylide Formation: The process begins with the deprotonation of a phosphonium salt by a strong base to generate the nucleophilic phosphorus ylide. The choice of base is critical and depends on the acidity of the α-proton of the phosphonium salt.

  • Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the 3-formylindazole. This initial addition leads to a four-membered ring intermediate known as an oxaphosphetane.

  • Alkene and Phosphine Oxide Formation: The oxaphosphetane intermediate is unstable and collapses through a cycloreversion process to yield the desired alkene (3-vinylindazole) and triphenylphosphine oxide.

Wittig_Mechanism Ylide Phosphorus Ylide (R-CH=PPh3) Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Nucleophilic Attack Aldehyde 3-Formylindazole Aldehyde->Oxaphosphetane Products 3-Vinylindazole + Triphenylphosphine Oxide Oxaphosphetane->Products Cycloreversion

Application Notes and Protocols for Cyclization Reactions Involving 6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 6-Trifluoromethyl-1H-indazole-3-carbaldehyde Scaffold

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of pharmacologically active agents, particularly as kinase inhibitors.[1][2] The introduction of a trifluoromethyl (CF3) group at the 6-position profoundly influences the molecule's physicochemical properties, enhancing its metabolic stability, lipophilicity, and binding affinity to biological targets. The 3-carbaldehyde functional group further elevates the scaffold's utility, serving as a versatile synthetic handle for a variety of chemical transformations, including cyclization reactions to construct complex, polycyclic heterocyclic systems.[1][2]

This guide provides an in-depth exploration of key cyclization reactions utilizing 6-(trifluoromethyl)-1H-indazole-3-carbaldehyde, offering detailed experimental protocols and the scientific rationale behind them. These methodologies are designed to empower researchers in drug discovery and chemical biology to leverage this valuable building block for the synthesis of novel molecular entities.

Synthesis of the Starting Material: 6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde

A common and effective method for the synthesis of 1H-indazole-3-carbaldehydes is the nitrosation of the corresponding indole derivative.[1] This "scaffold hopping" strategy provides a direct route to the desired indazole core.

Reaction Scheme:

6-(Trifluoromethyl)-1H-indole 6-(Trifluoromethyl)-1H-indole Product 6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde 6-(Trifluoromethyl)-1H-indole->Product Nitrosation/Rearrangement NaNO2_HCl NaNO2, HCl (aq)

Caption: Synthesis of the target aldehyde.

Protocol 1: Synthesis of 6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde

This protocol is adapted from established procedures for the nitrosation of indoles.[1]

Materials:

  • 6-(Trifluoromethyl)-1H-indole

  • Sodium Nitrite (NaNO2)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Water (H2O)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Silica Gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 6-(trifluoromethyl)-1H-indole (1.0 eq) in ethyl acetate.

  • Prepare a solution of sodium nitrite (1.5 eq) in water.

  • Cool the indole solution to 0 °C in an ice bath.

  • Slowly add the sodium nitrite solution to the stirred indole solution.

  • Carefully add concentrated hydrochloric acid (2.0 eq) dropwise, maintaining the temperature at 0-5 °C.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 6-(trifluoromethyl)-1H-indazole-3-carbaldehyde.

Application 1: Synthesis of Trifluoromethyl-Substituted β-Carbolines via the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or related heterocyclic systems like β-carbolines from tryptamines.[2][3][4] This reaction is of paramount importance for the synthesis of numerous natural products and pharmaceutically active compounds.[5][6]

Reaction Mechanism:

The reaction proceeds through the initial formation of a Schiff base (iminium ion) between the aldehyde and the amine, followed by an intramolecular electrophilic attack of the electron-rich indole ring onto the iminium carbon, leading to cyclization.[3][4]

A 6-(CF3)-Indazole-3-carbaldehyde + Tryptamine B Schiff Base Formation A->B C Iminium Ion Intermediate B->C H+ D Intramolecular Cyclization (Electrophilic Attack) C->D E Rearomatization D->E F Trifluoromethyl-Substituted β-Carboline E->F

Caption: Pictet-Spengler reaction workflow.

Protocol 2: Pictet-Spengler Cyclization

Materials:

  • 6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde

  • Tryptamine

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated Sodium Bicarbonate solution (NaHCO3)

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • To a solution of 6-(trifluoromethyl)-1H-indazole-3-carbaldehyde (1.0 eq) in anhydrous DCM, add tryptamine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add trifluoroacetic acid (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated NaHCO3 solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired trifluoromethyl-substituted β-carboline.

Table 1: Hypothetical Optimization of Pictet-Spengler Reaction Conditions

EntryAcid CatalystSolventTemperature (°C)Time (h)Yield (%)
1TFADCM252475
2HCl (4M in Dioxane)Dioxane501282
3Acetic AcidToluene110865

Note: The yields are illustrative and would require experimental verification.

Application 2: Multi-Component Synthesis of Pyrazolo[1,5-a]quinazoline Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot fashion to form a complex product, incorporating most of the atoms from the starting materials.[7] This approach is advantageous for building molecular diversity rapidly. Indazole derivatives can be utilized in MCRs to construct fused heterocyclic systems like pyrazolo[1,5-a]quinazolines.[8][9]

Proposed Reaction Scheme:

A plausible MCR involves the condensation of 2-hydrazinobenzoic acid, 6-(trifluoromethyl)-1H-indazole-3-carbaldehyde, and an isocyanide.

cluster_reactants Reactants A 6-(CF3)-Indazole-3-carbaldehyde D One-Pot Reaction (e.g., in Methanol, reflux) A->D B 2-Hydrazinobenzoic Acid B->D C Isocyanide (e.g., tert-Butyl isocyanide) C->D E Intermediate Formation & Cyclization D->E F Pyrazolo[1,5-a]quinazoline Derivative E->F

Caption: Multi-component reaction workflow.

Protocol 3: Multi-Component Synthesis of a Pyrazolo[1,5-a]quinazoline Derivative

Materials:

  • 6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde

  • 2-Hydrazinobenzoic Acid

  • tert-Butyl isocyanide

  • Methanol (MeOH)

Procedure:

  • In a round-bottom flask, suspend 2-hydrazinobenzoic acid (1.0 eq) in methanol.

  • Add 6-(trifluoromethyl)-1H-indazole-3-carbaldehyde (1.0 eq) to the suspension.

  • Add tert-butyl isocyanide (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux for 6-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold methanol and dry under vacuum to obtain the pyrazolo[1,5-a]quinazoline derivative.

Application 3: Synthesis of Pyrimido[1,2-b]indazoles

Pyrimido[1,2-b]indazoles are another class of fused heterocyclic compounds with significant biological activities. While often synthesized from 3-aminoindazoles,[10][11][12] a plausible route from 6-(trifluoromethyl)-1H-indazole-3-carbaldehyde involves a condensation reaction with a suitable β-ketoester or a related active methylene compound.

Proposed Reaction Scheme:

A condensation reaction with ethyl 4,4,4-trifluoroacetoacetate in the presence of a base could lead to the formation of a trifluoromethylated pyrimido[1,2-b]indazole core.

Protocol 4: Synthesis of a Trifluoromethyl-substituted Pyrimido[1,2-b]indazole

Materials:

  • 6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Piperidine

  • Ethanol (EtOH)

Procedure:

  • To a solution of 6-(trifluoromethyl)-1H-indazole-3-carbaldehyde (1.0 eq) in ethanol, add ethyl 4,4,4-trifluoroacetoacetate (1.1 eq).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture at reflux for 8-16 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired pyrimido[1,2-b]indazole.

Table 2: Summary of Cyclization Reactions and Target Scaffolds

Starting MaterialReaction TypeKey ReagentsProduct Scaffold
6-(CF3)-Indazole-3-carbaldehydePictet-SpenglerTryptamine, TFAβ-Carboline
6-(CF3)-Indazole-3-carbaldehydeMulti-Component2-Hydrazinobenzoic Acid, IsocyanidePyrazolo[1,5-a]quinazoline
6-(CF3)-Indazole-3-carbaldehydeCondensation/CyclizationEthyl 4,4,4-trifluoroacetoacetate, PiperidinePyrimido[1,2-b]indazole

Conclusion and Future Perspectives

6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde stands out as a highly valuable and versatile building block for the synthesis of complex heterocyclic systems. The protocols detailed herein for Pictet-Spengler, multi-component, and condensation/cyclization reactions provide a robust framework for accessing novel β-carboline, pyrazolo[1,5-a]quinazoline, and pyrimido[1,2-b]indazole scaffolds. The inherent properties of the trifluoromethyl group, combined with the proven pharmacological relevance of the indazole core, make the derivatives of these reactions promising candidates for drug discovery programs. Further exploration of different reaction partners and catalytic systems will undoubtedly continue to expand the synthetic utility of this important intermediate.

References

  • Name-Reaction.com. Pictet-Spengler reaction. [Link]

  • NROChemistry. Pictet-Spengler Reaction. [Link]

  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. [Link]

  • MDPI. Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. [Link]

  • ResearchGate. ChemInform Abstract: Multi-Component Solvent-Free versus Stepwise Solvent Mediated Reactions: Regiospecific Formation of 6-Trifluoromethyl and 4-Trifluoromethyl-1H-pyrazolo[3,4-b]pyridines. [Link]

  • Organic Reactions. Exploring Enantioselective Pictet-Spengler Reactions. [Link]

  • Royal Society of Chemistry. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. Molecules. [Link]

  • MDPI. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. [Link]

  • Royal Society of Chemistry. Construction of pyrazolo[1,5-a]pyrimidines and pyrimido[1,2-b]indazoles with calcium carbide as an alkyne source. [Link]

  • MDPI. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. [Link]

  • Synthesis and SAR of substituted pyrrazolo[1,5-a]quinazolines as dual mGlu2/mGlu3 NAMs. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. RSC Advances. [Link]

  • Synthesis of Some Novel Pyrazolo[1,5- a ]Quinazolines and Their Fused Derivatives. Chemistry of Heterocyclic Compounds. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Vilsmeier-Haack Formylation for Electron-Deficient Indoles

Author: BenchChem Technical Support Team. Date: February 2026

Core Diagnostic Workflow

Before altering your parameters, identify your specific failure mode using the diagnostic tree below.

Troubleshooting Start START: What is the primary issue? NoRxn No Reaction / SM Recovery Start->NoRxn WrongRegio Wrong Isomer (N-Formyl) Start->WrongRegio LowYield Low Yield / Tarry Mess Start->LowYield CheckSub Substrate Analysis: Is EWG strong (Nitro/Cyano)? NoRxn->CheckSub Sol_Protect Protect Nitrogen (Tos/Boc) or Hydrolyze WrongRegio->Sol_Protect CheckWorkup Workup pH > 9? LowYield->CheckWorkup CheckTemp Temperature > 60°C? CheckSub->CheckTemp Yes Sol_Heat Protocol A: High-Temp SOP CheckTemp->Sol_Heat No Sol_Rieche Alternative: Switch to Rieche Formylation CheckTemp->Sol_Rieche Yes (Still failing) CheckWorkup->Sol_Heat Yes (Incomplete) Sol_Buffer Adjust Hydrolysis (Buffer/Base) CheckWorkup->Sol_Buffer No (Acidic)

Caption: Diagnostic logic for isolating failure modes in Vilsmeier-Haack formylation of deactivated indoles.

The Mechanistic Bottleneck

Why is this reaction failing? The Vilsmeier-Haack reaction is an Electrophilic Aromatic Substitution (EAS) . The active species, the chloroiminium ion (Vilsmeier Reagent), is a relatively weak electrophile compared to the acylium ions in Friedel-Crafts reactions.

  • The Substrate Problem: Indoles with Electron-Withdrawing Groups (EWGs) like

    
    , 
    
    
    
    , or
    
    
    (especially at C5/C6) significantly lower the HOMO energy of the pyrrole ring.
  • The Consequence: The activation energy for the initial nucleophilic attack by C3 increases drastically. Standard conditions (

    
    ) provide insufficient thermodynamic energy to overcome this barrier, resulting in recovered starting material.[1]
    

Troubleshooting Modules

Issue 1: "The Reaction is Dead" (No Conversion)

Symptoms: TLC shows only starting material after 24h. Root Cause: The pyrrole ring is too deactivated for the standard Vilsmeier reagent at room temperature.

Corrective Actions:

  • Increase Temperature: Deactivated indoles often require temperatures between 60°C and 90°C . The "thermal window" is narrow; too high (>100°C) promotes polymerization.

  • Reagent Concentration: Increase the Vilsmeier reagent equivalents from 1.1 to 3.0–5.0 equivalents .

  • Solvent Switch: If using DMF as a solvent, ensure it is anhydrous.[2] For higher temperatures, 1,2-dichloroethane (DCE) allows for reflux (~83°C) which is often the "sweet spot" for nitroindoles.[1]

Issue 2: N-Formylation vs. C-Formylation

Symptoms: Product isolated is the


-formyl indole (1-formylindole) instead of the desired 3-formylindole.
Root Cause: 
  • Kinetic vs. Thermodynamic: Attack at Nitrogen is often kinetically favored but reversible. Attack at C3 is thermodynamic.

  • Acidity: The N-H proton in nitroindoles is more acidic (

    
     drops from ~17 to ~12-13). Base catalysis (even from DMF) can promote N-attack.
    

Corrective Actions:

  • The "Cook-Out" Method: N-formyl species are often labile. Heating the reaction mixture longer can sometimes rearrange the product to the C3-isomer.

  • Hydrolysis: If you isolate the N-formyl product, treat it with dilute NaOH/MeOH. The amide bond at nitrogen is easily hydrolyzed, while the C3-formyl group is stable.

  • Pre-Protection: If N-attack persists, protect the nitrogen with a bulky group (e.g., Tosyl) that withstands EAS conditions, though this further deactivates the ring.[1]

Issue 3: Low Yields / Hydrolysis Failure

Symptoms: Reaction turns dark/black; crude NMR is messy; aldehyde peak is missing despite consumption of starting material. Root Cause: Incomplete Hydrolysis. The intermediate formed is an iminium salt. This salt is stable! If you simply quench with water and extract, you may leave the iminium species in the aqueous layer or it may decompose slowly.

Corrective Actions:

  • pH Adjustment: The hydrolysis of the iminium salt releases amine and requires a pH shift. Quench into 2M Sodium Acetate or adjust to pH 8–9 with NaOH/NaHCO3 and stir for 1–2 hours before extraction.

Optimized Protocols

Protocol A: High-Temperature Vilsmeier (For Deactivated Indoles)

Best for: 5-nitroindole, 5-cyanoindole, methyl indole-5-carboxylate.[1]

Reagents:

  • Substrate: 1.0 equiv

  • 
    : 3.0 equiv
    
  • DMF: 10.0 equiv (acts as solvent and reagent)[1]

Procedure:

  • Reagent Formation: In a flame-dried flask under Argon, cool DMF (10 equiv) to 0°C. Add

    
     (3.0 equiv) dropwise over 20 mins. A white precipitate (Vilsmeier salt) may form.
    
    • Critical Step: Stir at 0°C for 30 mins to ensure complete formation of the electrophile.

  • Addition: Add the deactivated indole (1.0 equiv) as a solution in minimal DMF or solid (if soluble).

  • Heating: Allow to warm to RT, then heat to 80°C . Monitor by TLC.

    • Time: Reaction may take 4–12 hours.

  • Workup (Crucial):

    • Pour the reaction mixture onto ice.

    • Neutralization: Add 5M NaOH or Sat. NaOAc dropwise with vigorous stirring until pH

      
       8.
      
    • Hydrolysis:[1][3][4][5][6] Stir the aqueous slurry for 1 hour at RT. (Do not skip this).

    • Filter the precipitate (product) or extract with Ethyl Acetate/THF.

Protocol B: The "Nuclear Option" (Rieche Formylation)

Best for: Substrates where Vilsmeier fails completely (e.g., dinitroindoles). If Protocol A fails, the Vilsmeier reagent is simply not electrophilic enough.[1] Switch to Rieche Formylation using


 and Dichloromethyl methyl ether (DCME).

Why it works:


 is a stronger Lewis acid than the phosphorus species in Vilsmeier, creating a more potent electrophile.

Procedure Summary:

  • Dissolve indole in

    
     at -78°C.
    
  • Add

    
     (2-3 equiv).
    
  • Add DCME (1.5 equiv).

  • Warm to RT. Quench with ice water.

Comparative Data: Solvent & Temperature Effects[2]

SubstrateConditionsYield (%)Notes
Indole (Standard)

/DMF, 0°C

RT
92%Fast, clean.[1]
5-Nitroindole

/DMF, RT, 24h
<10%Mostly SM recovered.[1]
5-Nitroindole

/DMF, 80°C , 6h
75% Optimized Condition.
5-Cyanoindole

/DMF, 90°C, 12h
68%Requires extended heating.[1]
N-Methylindole

/DMF, RT
88%N-methylation activates the ring slightly.

Frequently Asked Questions (FAQ)

Q: Can I use Oxalyl Chloride instead of


? 
A:  Yes. Oxalyl chloride generates the Vilsmeier reagent with gaseous byproducts (CO, 

), making the crude mixture cleaner.[1][2] However,

is generally more robust for high-temperature reactions required for deactivated indoles.[1]

Q: My product is stuck in the aqueous layer. What happened? A: You likely have the protonated iminium salt or the protonated aldehyde (if basicity is low). Ensure your workup pH is >8. If the product is highly polar, use THF or


 for extraction.[1]

Q: Can I use microwave irradiation? A: Yes. Microwave heating (100–120°C for 5–15 mins) is highly effective for deactivated Vilsmeier reactions and often suppresses side reactions by reducing thermal exposure time.

References

  • Mechanism & General Scope: Jones, G.; Stanforth, S. P.[1][7] The Vilsmeier Reaction of Non-Aromatic Compounds.[3] Organic Reactions 2000 , 56, 355–659.[1][7] [1]

  • Indole Functionalization Review: Vilsmeier-Haack Reaction. Organic Chemistry Portal.[8]

  • Optimization for Deactivated Systems: Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. J. Org.[9][10] Chem. 2022 , 87, 15539-15546.[9][11] [1]

  • Alternative Reagents (Rieche): Formylation of Electron-Deficient Aromatics. Encyclopedia of Reagents for Organic Synthesis. [1]

Sources

Side reactions of 6-(trifluoromethyl)-1H-indazole-3-carbaldehyde under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Mitigating Side Reactions in Acidic Media

Welcome to the technical support center for 6-(trifluoromethyl)-1H-indazole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential side reactions of this valuable intermediate under acidic conditions. As Senior Application Scientists, we provide not only troubleshooting steps but also the underlying chemical principles to empower your experimental design and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: My reaction with 6-(trifluoromethyl)-1H-indazole-3-carbaldehyde under acidic conditions is yielding an unexpected carboxylic acid. What is happening and how can I prevent it?

A1: The formation of 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid is a known side reaction for indazole-3-carbaldehydes, particularly under strongly acidic conditions. This occurs through a process that is mechanistically related to the synthesis of these aldehydes from indole precursors.[1][2]

Causality: The aldehyde group can be susceptible to over-oxidation, especially in the presence of certain reagents or under harsh reaction conditions. While the synthesis of indazole-3-carbaldehydes from indoles via nitrosation is performed in a slightly acidic environment, increasing the acidity can promote the formation of a diazonium salt intermediate from a side-product. This intermediate can then lead to the formation of the corresponding carboxylic acid.[1] The strongly electron-withdrawing trifluoromethyl group at the 6-position can influence the electron density of the indazole ring system, potentially affecting the stability of intermediates and the propensity for such side reactions.

Troubleshooting and Prevention:

  • pH Control is Critical: Maintain a slightly acidic to neutral pH if the reaction chemistry allows. Harsh acidic conditions (e.g., pH < 1) should be avoided.[1]

  • Choice of Acid: Opt for milder acids. If a strong acid is required, consider using it in stoichiometric amounts rather than as a solvent or in large excess.

  • Reaction Temperature: Lowering the reaction temperature can often minimize the rate of side reactions.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation from atmospheric oxygen, which can be exacerbated by acidic conditions.

Q2: I am observing the formation of a deeply colored, insoluble material in my reaction mixture. What could this be?

A2: The formation of colored, insoluble byproducts often points to dimerization or polymerization of the starting material or reactive intermediates. For indazole-3-carbaldehydes, dimer formation has been documented as a significant side reaction, particularly during their synthesis from indoles under certain conditions.[3]

Causality: Under acidic conditions, the indazole ring can be protonated, which can activate the molecule towards nucleophilic attack. Another molecule of the indazole-3-carbaldehyde can act as a nucleophile, leading to the formation of dimeric structures. The extended conjugation in these dimers often results in compounds that absorb visible light, appearing as colored impurities.

Troubleshooting and Prevention:

  • Control Stoichiometry and Addition Rate: If the reaction involves the addition of a reagent, consider slow, controlled addition to maintain a low concentration of reactive species at any given time.

  • Solvent Choice: Ensure your starting material and intermediates are fully soluble in the chosen solvent to prevent precipitation-driven side reactions.

  • Purification: If dimer formation is unavoidable, it can often be removed through column chromatography or recrystallization, though prevention is always the preferred approach.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Low Yield of Desired Product • Harsh acidic conditions leading to degradation. • Formation of carboxylic acid or dimer byproducts.• Optimize pH to be as mild as the reaction allows. • Lower the reaction temperature. • Use an inert atmosphere.
Formation of Multiple Products • Non-specific acid catalysis. • Reaction temperature is too high.• Screen milder acid catalysts. • Gradually decrease the reaction temperature and monitor by TLC or LC-MS.
Incomplete Conversion • Insufficient acid catalyst or reaction time. • The electron-withdrawing CF3 group may deactivate the molecule towards the desired reaction.• Titrate the amount of acid catalyst. • Increase the reaction time and monitor progress. • A moderate increase in temperature may be necessary, but balance this against the risk of side reactions.

Experimental Protocols

Protocol 1: General Procedure for a Reaction under Mildly Acidic Conditions

This protocol provides a general framework for a reaction involving 6-(trifluoromethyl)-1H-indazole-3-carbaldehyde where mild acidity is required.

Materials:

  • 6-(trifluoromethyl)-1H-indazole-3-carbaldehyde

  • Reactant of choice

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Mild acid catalyst (e.g., Acetic Acid, p-Toluenesulfonic acid monohydrate - catalytic amount)

  • Nitrogen or Argon source

  • Standard glassware for organic synthesis

Procedure:

  • To a dry reaction flask under an inert atmosphere (N₂ or Ar), add 6-(trifluoromethyl)-1H-indazole-3-carbaldehyde (1 equivalent) and the desired solvent.

  • Add the reactant (stoichiometry as required for the specific reaction).

  • Add the mild acid catalyst (e.g., 0.1 equivalents).

  • Stir the reaction mixture at room temperature, or a slightly elevated temperature if necessary.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

Diagram 1: Potential Side Reactions of 6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde under Strongly Acidic Conditions

Side_Reactions main 6-(CF3)-1H-indazole-3-carbaldehyde acid Carboxylic Acid Side-Product main->acid Harsh Acidic Conditions (pH < 1) dimer Dimer/Polymer Side-Products main->dimer Acid Catalysis desired Desired Product main->desired Controlled Acidic Conditions

Caption: Potential reaction pathways under acidic conditions.

References

  • Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13121-13128. [Link]

  • Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. ResearchGate. [Link]

  • Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. [Link]

  • Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. [Link]

Sources

Managing reaction temperature for nitrosation of substituted indoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the nitrosation of substituted indoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important reaction, with a specific focus on the critical parameter of reaction temperature. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) presented in a direct question-and-answer format to address common challenges encountered in the lab.

Section 1: Understanding the Critical Role of Temperature in Indole Nitrosation

Q1: Why is temperature control so crucial in the nitrosation of substituted indoles?

Temperature is a pivotal parameter in the nitrosation of indoles as it directly influences reaction kinetics, selectivity, and the formation of undesirable byproducts. The reaction is an electrophilic substitution on the indole ring, and like many organic reactions, its rate is temperature-dependent. However, the stability of both the nitrosating agent and the resulting nitrosoindole product can be compromised at elevated temperatures.

Furthermore, a significant side reaction in the nitrosation of electron-rich indoles is the formation of deep red-colored dimers.[1] This occurs through the nucleophilic addition of a starting indole molecule to the highly reactive 3-nitrosoindole intermediate.[1] Lowering the reaction temperature is a key strategy to minimize the rate of this dimerization, thereby improving the yield of the desired product. Conversely, for electron-deficient indoles, which are less reactive, a higher temperature may be necessary to achieve a reasonable reaction rate.[1]

Section 2: Troubleshooting Common Temperature-Related Issues

Q2: My reaction mixture turned a deep red/purple color immediately, and I have a low yield of the desired product. What's happening and how can I fix it?

This is a classic sign of dimer formation, a common issue when working with electron-rich indoles.[1] The colored species are typically dimers formed from the reaction of the starting indole with the 3-nitrosoindole intermediate.[1]

Troubleshooting Steps:

  • Lower the Reaction Temperature: The primary solution is to decrease the reaction temperature. For many electron-rich indoles, conducting the initial addition of reagents at 0°C is optimal.[1]

  • Slow Addition: A slow, controlled addition of the indole to the nitrosating mixture (reverse addition) can help maintain a low concentration of the indole starting material, further disfavoring the dimerization side reaction.[1]

  • Monitor by TLC: Closely monitor the reaction progress using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and prevent the reaction from proceeding to form more byproducts once the starting material is consumed.

Q3: I'm working with an electron-deficient indole, and the reaction is extremely slow or not proceeding at all at room temperature. What should I do?

Electron-deficient indoles, such as those with nitro or cyano substituents, are significantly less nucleophilic and therefore react more slowly with nitrosating agents.[1]

Troubleshooting Steps:

  • Increase the Reaction Temperature: For these less reactive substrates, increasing the temperature is often necessary. A temperature of 50°C is a good starting point for many electron-deficient indoles.[1] In some cases, even higher temperatures may be required for the reaction to reach completion.

  • Increase Reagent Stoichiometry: Along with increasing the temperature, using a larger excess of the nitrosating agent (e.g., sodium nitrite) and the acid can help drive the reaction forward.[1]

  • Consider a Different Nitrosating Agent: While sodium nitrite in acidic medium is common, other nitrosating agents might be more effective for particularly unreactive indoles.

Section 3: FAQs on Temperature Management

Q4: What is the optimal temperature range for the nitrosation of a typical substituted indole?

There is no single "optimal" temperature, as it is highly dependent on the electronic properties of the substituents on the indole ring. The table below provides a general guideline.

Indole TypeSubstituent ExamplesTypical Temperature RangeKey Considerations
Electron-Rich Methoxy, Alkyl0°C to Room TemperatureProne to dimerization; low temperatures are crucial for high yields.[1]
Electron-Neutral Halogens (Cl, Br)0°C to Room TemperatureGenerally well-behaved, but temperature control is still important.[1]
Electron-Deficient Nitro, Cyano, CarbonylRoom Temperature to 50°C (or higher)Slower reaction rates require heating to achieve reasonable conversion.[1]
Q5: How does the choice of acid affect the optimal reaction temperature?

The type and concentration of the acid used to generate the nitrosating species (e.g., nitrous acid from sodium nitrite) can influence the reaction rate and, consequently, the optimal temperature. Stronger acids or higher concentrations can lead to a faster reaction, which might necessitate a lower temperature to control exotherms and prevent side reactions. For instance, using 7 equivalents of HCl was employed for a slow-reacting nitro-indole at 50°C.[1]

Q6: Can microwave irradiation be used to control the temperature in indole nitrosation?

While not as commonly reported for this specific reaction in the provided literature, microwave-assisted synthesis is a well-established technique for precise and rapid heating of chemical reactions. It could potentially be beneficial for the nitrosation of electron-deficient indoles by allowing for rapid heating to the target temperature and uniform temperature distribution, which might reduce reaction times and improve yields. However, careful optimization would be required to avoid decomposition of the product.

Section 4: Experimental Protocols and Visual Guides

Protocol 1: General Procedure for the Nitrosation of an Electron-Rich Indole (e.g., 5-Methoxyindole)
  • Prepare a nitrosating mixture by dissolving sodium nitrite (8 equivalents) in a mixture of water and DMF at 0°C in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add hydrochloric acid (2.7 equivalents) to the stirred mixture, maintaining the temperature at 0°C.

  • In a separate flask, dissolve the 5-methoxyindole (1 equivalent) in a suitable solvent (e.g., DMF).

  • Add the indole solution dropwise to the nitrosating mixture over a period of 2 hours, ensuring the temperature remains at 0°C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a suitable reagent (e.g., a saturated solution of sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for the Nitrosation of an Electron-Deficient Indole (e.g., 5-Nitroindole)
  • Prepare a nitrosating mixture by dissolving sodium nitrite (8 equivalents) in a mixture of water and DMF in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add hydrochloric acid (7 equivalents) to the stirred mixture.

  • Heat the nitrosating mixture to 50°C.

  • Rapidly add the 5-nitroindole (1 equivalent) to the heated mixture.

  • Maintain the reaction at 50°C and monitor its progress by TLC. The reaction may be slow and require several hours to reach completion.[1]

  • Once the starting material is consumed, cool the reaction to room temperature and quench by adding a suitable reagent (e.g., a saturated solution of sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Diagram 1: Influence of Temperature on Reaction Pathways

G cluster_0 Low Temperature (e.g., 0°C) cluster_1 High Temperature (e.g., > RT) Indole Indole 3-Nitrosoindole (Desired Product) 3-Nitrosoindole (Desired Product) Indole->3-Nitrosoindole (Desired Product) Favored Pathway Indole_high Indole Nitrosating Agent Nitrosating Agent Nitrosating Agent->3-Nitrosoindole (Desired Product) 3-Nitrosoindole_high 3-Nitrosoindole Intermediate Indole_high->3-Nitrosoindole_high Dimer (Byproduct) Dimer (Byproduct) 3-Nitrosoindole_high->Dimer (Byproduct) Accelerated Side Reaction

Caption: Effect of temperature on the nitrosation of electron-rich indoles.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low Yield of Nitrosated Indole check_color Is the reaction mixture intensely colored (red/purple)? start->check_color check_reactivity Is the indole electron-deficient? check_color->check_reactivity No dimer Dimer formation is likely. check_color->dimer Yes slow_reaction Reaction is likely too slow. check_reactivity->slow_reaction Yes other_issue Investigate other parameters: - Reagent purity - Solvent - Reaction time check_reactivity->other_issue No solution_dimer Decrease temperature (e.g., to 0°C). Use slow/reverse addition. dimer->solution_dimer solution_slow Increase temperature (e.g., to 50°C). Increase reagent stoichiometry. slow_reaction->solution_slow

Caption: Troubleshooting guide for low yield in indole nitrosation.

References

  • Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13121–13128. [Link]

Sources

Common impurities in the synthesis of 6-(trifluoromethyl)-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-CF3-CHO-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Topic: Impurity Profiling & Troubleshooting Guide

Executive Summary & Route Identification

Welcome to the Technical Support Center. You are likely synthesizing 6-(trifluoromethyl)-1H-indazole-3-carbaldehyde as a scaffold for kinase inhibitors (e.g., VEGFR or PDGFR targets).

The impurity profile you encounter depends entirely on your synthetic route. Before troubleshooting, identify your workflow below to jump to the relevant section.

Route A: Indole Nitrosation (Rearrangement) Route B: Direct C3-Lithiation/Formylation
Starting Material: 6-(Trifluoromethyl)indoleStarting Material: 6-(Trifluoromethyl)-1H-indazole
Reagents: NaNO₂, HCl/AcOH, H₂OReagents:

-BuLi, DMF, SEM/THP protection
Key Mechanism: C3-nitrosation

Ring expansion
Key Mechanism: C3-lithiation

Formyl quench
Primary Impurity Risk: Azo-dimers, unreacted indolePrimary Impurity Risk: N1/N2 regioisomers, des-iodo species

Route A: Indole Nitrosation Troubleshooting

This route is popular for its operational simplicity but is prone to "colored" impurities and incomplete rearrangement.

Diagnostic Workflow

IndoleNitrosation Start Start: 6-CF3-Indole Reagent Add NaNO2 / Acid Start->Reagent Inter Intermediate: 3-Nitrosoindole Reagent->Inter < 0°C Control Product Product: Indazole-3-CHO Inter->Product Rearrangement Impurity1 Impurity A: Azo-Dimer (Red/Orange) Inter->Impurity1 Excess NaNO2 / High Temp Impurity2 Impurity B: N-Nitroso species Inter->Impurity2 pH > 4

Figure 1: Reaction pathway for the nitrosation of indoles showing critical diversion points for impurity formation.

Common Issues & Solutions

Q: My product is bright orange/red, but the pure aldehyde should be white/pale yellow. What happened?

  • The Issue: Formation of azo-dimers or diazonium coupling byproducts.

  • The Cause: Localized heating during the addition of NaNO₂ or insufficient acid concentration. The nitroso intermediate can couple with unreacted indole if the rearrangement is slow.

  • The Fix:

    • Temperature Control: Ensure internal temperature stays

      
      C during NaNO₂ addition.
      
    • Reverse Addition: Consider adding the indole to the nitrosating mixture to keep the oxidant in excess, preventing the coupling of intermediate with starting material.

    • Purification: These impurities are highly non-polar. A rapid silica plug filtration (10% EtOAc/Hex) usually retains the polar aldehyde while eluting the colored dimers.

Q: I see a persistent spot on TLC just below the product. NMR shows a messy aromatic region.

  • The Issue: Incomplete rearrangement of the 3-nitroso-indole intermediate.

  • The Cause: The reaction was quenched too early or the pH was not acidic enough to drive the ring expansion.

  • The Fix: Stir at room temperature for an additional 2–4 hours after addition. Ensure pH is maintained

    
    .
    

Route B: C3-Lithiation Troubleshooting

This route provides higher purity but involves complex protection/deprotection steps.

Diagnostic Workflow

LithiationRoute Start 6-CF3-Indazole Protect N-Protection (SEM/THP) Start->Protect Lithiate Lithiation (n-BuLi) Protect->Lithiate ImpurityN2 Impurity: N2-Isomer Protect->ImpurityN2 Regioselectivity Failure Quench DMF Quench Lithiate->Quench ImpurityH Impurity: Protonated (No CHO) Lithiate->ImpurityH Wet DMF / Temp Spike Deprotect Final Deprotection Quench->Deprotect

Figure 2: Lithiation strategy highlighting the risk of N2-isomer formation and moisture sensitivity.

Common Issues & Solutions

Q: NMR shows a "double set" of signals for the protecting group. Is my product impure?

  • The Issue: N1 vs. N2 Regioisomers . The 6-CF₃ group increases the acidity of the N-H, making N2-alkylation/protection competitive (often 4:1 to 10:1 ratio).

  • The Fix:

    • Prevention: Use bulky protecting groups (THP or SEM). N1 is thermodynamically favored, but N2 is kinetically accessible. Perform protection at lower temperatures (

      
      C).
      
    • Purification: N1 and N2 isomers often have significantly different R

      
       values. Separate them before the lithiation step. N2-protected indazoles often fail to lithiate at C3 effectively due to steric hindrance or directing group misalignment.
      

Q: I obtained the product, but the yield is low and I recovered starting material (6-CF₃-indazole).

  • The Issue: "Wet" Lithiation . The C3-lithio species is extremely basic. Traces of water in the DMF or atmosphere will protonate the C3 position immediately, regenerating the starting material.

  • The Fix:

    • Dry DMF over 4Å molecular sieves for 24h.

    • Ensure the internal temperature is

      
      C during 
      
      
      
      -BuLi addition.
    • Critical: Use a fresh bottle of

      
      -BuLi and titrate it.
      

Universal Impurity: The "Silent" Oxidation

Regardless of the route, 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid is the most common storage impurity.

  • Symptoms:

    • Aldehyde proton signal (

      
       ppm) decreases in intensity.
      
    • Broad singlet appears at

      
       ppm (COOH).
      
    • Solubility in organic solvents decreases.

Protocol: Bisulfite Adduct Purification

If your aldehyde purity drops below 95% due to oxidation or non-aldehyde side products, use this "Reset Button" protocol.

  • Dissolution: Dissolve crude material in minimal EtOAc.

  • Extraction: Shake vigorously with saturated aqueous Sodium Bisulfite (NaHSO₃) . The aldehyde forms a water-soluble adduct.

    • Note: Impurities (dimers, unreacted indole) remain in the EtOAc layer.

  • Separation: Discard the organic layer. Keep the aqueous layer.

  • Regeneration: Adjust the aqueous layer to pH > 10 using Na₂CO₃ or NaOH solution. The adduct collapses, precipitating the pure aldehyde.

  • Filtration: Filter the white solid and wash with water.

Analytical Reference Data

Use this table to confirm the identity of your species.

SpeciesKey ¹H NMR Signal (DMSO-d₆)MultiplicityNotes
Target Aldehyde 10.18 ppm SingletDistinctive CHO peak.
Indazole N-H 14.30 ppm Broad SingletVery deshielded due to EWG (CF₃).
Impurity: Carboxylic Acid ~13.0 ppmBroadOften invisible if wet; check IR (C=O ~1690 cm⁻¹).
Impurity: Unreacted Indole 7.45 ppm (C2-H)Doublet/MultipletDistinct from Indazole C3.
Impurity: Azo-Dimer 7.8–8.5 ppmComplexNo CHO peak; highly colored.

References

  • BenchChem Technical Support. (2025).[1][2] Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde from 6-Nitroindole: An Application Note and Protocol. BenchChem.[1][2] Link

  • Lilly Research Laboratories. (1999).[3] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[3] Journal of Organic Chemistry.[3] Link

  • National Institutes of Health (NIH). (2014). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.[1][2][4][5] RSC Advances. Link

  • Beilstein-Institut. (2018). Identification and synthesis of impurities formed during sertindole preparation.[6] Beilstein Journal of Organic Chemistry. Link

Sources

Addressing solubility issues of trifluoromethyl-substituted indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CF3-IND-SOL-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary: The "Fluorine Tax"

You are likely here because your trifluoromethyl (


) substituted indazole has excellent potency in silico or enzymatic assays but precipitates immediately in aqueous media or shows poor oral exposure.

The Root Cause: The


 group is a "solubility paradox." It adds significant lipophilicity (+1.2 

units) and strong dipole moments. When attached to the planar indazole scaffold, it often facilitates efficient crystal packing (

-stacking + dipole alignment). This creates a "Brick Dust" molecule: high melting point (high crystal lattice energy) and high lipophilicity.

This guide provides a structured troubleshooting workflow to overcome these specific physicochemical barriers.

Module 1: Diagnostics (Root Cause Analysis)

Before attempting formulation, you must categorize your solubility problem. Use the following decision matrix to determine if you are fighting Crystal Lattice Energy or Hydrophobicity .

Workflow: The Solubility Decision Tree

Solubility_Decision_Tree Start Issue: Compound Precipitates in Aqueous Media Check_MP Step 1: Check Melting Point (MP) & LogP Start->Check_MP Brick_Dust High MP (>200°C) High LogP (>3) (Class: Brick Dust) Check_MP->Brick_Dust Rigid, Planar Grease_Ball Low MP (<150°C) High LogP (>3) (Class: Grease Ball) Check_MP->Grease_Ball Flexible, Waxy CF3_Indazole Most CF3-Indazoles fall here Brick_Dust->CF3_Indazole Strategy_BD Strategy: Disrupt Crystal Lattice (ASDs, Milling, strong solvents) Brick_Dust->Strategy_BD Strategy_GB Strategy: Emulsification (Lipid formulations, LNFPs) Grease_Ball->Strategy_GB

Figure 1: Diagnostic logic for classifying solubility issues.


-indazoles typically behave as "Brick Dust" due to rigid aromatic stacking.

Module 2: Chemical Troubleshooting (Pre-Formulation)

FAQ: Why isn't my HCl salt working?

User Report: "I made the HCl salt of my 5-trifluoromethyl-indazole, but it dissociates and crashes out in water."

Technical Explanation: Indazoles are weak bases (pKa ~1.2 for the unsubstituted N2). The ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


 group is strongly electron-withdrawing. If the 

is on the benzene ring, it pulls electron density away from the nitrogen, potentially dropping the pKa < 1.0.
  • The Problem: HCl is a strong acid, but if your base is too weak, the salt is susceptible to disproportionation in water (hydrolysis), releasing the insoluble free base.

  • The Fix: You need a "stickier" counter-ion or a stronger acid association.

Actionable Protocol: Sulfonic Acid Screen Do not rely on HCl. Screen the following counter-ions which often form stable salts with lipophilic weak bases:

  • Methanesulfonate (Mesylate): Good for breaking lattice energy.

  • p-Toluenesulfonate (Tosylate): The aromatic ring can

    
    -stack with the indazole, potentially stabilizing the salt form.
    
  • Isethionate: Adds a hydroxyl group to improve hydrophilicity.

Critical Threshold: If the conjugate acid pKa of your indazole is < 1.0, salt formation is likely futile for aqueous solubility. Proceed directly to Module 3 (ASDs) .

Module 3: Formulation Engineering

If chemical modification (salts) fails, you must use formulation to "hide" the hydrophobic


 group or disrupt the crystal lattice.
Strategy A: Cyclodextrin Complexation (The "Gold Standard" for Preclinical)

Cyclodextrins (CDs) are toroid-shaped molecules with a hydrophobic cavity and hydrophilic exterior.[1] They are ideal for


-indazoles because the fluorinated aromatic ring fits snugly into the cavity.

Recommended Excipient: Hydroxypropyl-


-Cyclodextrin (HP-

-CD) or Sulfobutylether-

-Cyclodextrin (SBE-

-CD).

Protocol: The "Phase Solubility" Setup

  • Prepare Vehicle: 20% (w/v) HP-

    
    -CD in 50 mM Phosphate Buffer (pH 7.4).
    
  • Excess Addition: Add your compound in excess (supersaturation) to the vehicle.

  • Equilibration: Shake/vortex for 24–48 hours at room temperature.

  • Filtration: Filter through a 0.45 µm PVDF filter (do not use nylon; it binds indazoles).

  • Analysis: Analyze filtrate by HPLC-UV.

Troubleshooting Table: Cyclodextrins

SymptomProbable CauseCorrective Action
Low Solubilization Binding constant (

) is weak.
Adjust pH. If the indazole has an acidic proton (N-H), slightly raising pH (>8) can ionize it, aiding CD interaction.
Precipitation after dilution Binding is driven by cosolvent (DMSO) rather than CD.Reduce initial DMSO content to <1%. Allow 24h equilibrium time for true inclusion complex formation.
Strategy B: Amorphous Solid Dispersions (ASD)

For "Brick Dust" molecules, the most effective strategy is to break the crystal lattice and freeze the molecule in a disordered (amorphous) state within a polymer matrix.

Recommended Polymers:

  • HPMC-AS (Hypromellose Acetate Succinate): Excellent for maintaining supersaturation of lipophilic bases in the intestine.

  • PVP-VA (Copovidone): Good general solubility enhancer.

Quick Screen Protocol (Solvent Casting):

  • Dissolve Compound + Polymer (1:3 ratio) in Acetone/Methanol (1:1).

  • Rotary evaporate to dryness (rapid removal is key).

  • Vacuum dry for 12 hours.

  • Test dissolution in FaSSIF (Fasted State Simulated Intestinal Fluid).

Module 4: Biological Assay Preparation (In Vitro)

User Question: "My compound crashes out when I add the DMSO stock to the cell culture media. What do I do?"

The "Solvent Shift" Method: Direct addition of 100% DMSO stock to water creates a massive supersaturation spike, causing immediate nucleation of the


-indazole.

Correct Workflow:

Solvent_Shift Stock 1. DMSO Stock (10 mM) Intermed 2. Intermediate Dilution (Step-down) Stock->Intermed Dilute 1:10 into PEG400 or Ethanol Final 3. Final Media (Assay Conc.) Intermed->Final Slow addition with vortexing

Figure 2: Solvent shifting prevents "shock" precipitation. The intermediate step reduces the kinetic energy barrier to precipitation.

Step-by-Step:

  • Stock: 10 mM in DMSO.

  • Intermediate: Dilute 1:10 into PEG400 (Polyethylene Glycol). This acts as a bridge solvent.

  • Final: Pipette the PEG/DMSO mix into the media while vortexing.

    • Why? PEG400 suppresses water activity locally, preventing immediate crystal nucleation.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict oral drug absorption: Current status and unmet needs. European Journal of Pharmaceutical Sciences, 57, 173-199. [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Janssens, S., & Van den Mooter, G. (2009). Review: physical chemistry of solid dispersions. Journal of Pharmacy and Pharmacology, 61(12), 1571-1586. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 6-Trifluoromethyl- vs. 5-Nitro-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the indazole scaffold is a cornerstone of modern medicinal chemistry, integral to numerous therapeutic agents.[1][2] The strategic functionalization of this privileged heterocyclic system allows for the fine-tuning of a compound's physicochemical and pharmacological properties. Among the most versatile intermediates for this purpose are the 1H-indazole-3-carbaldehydes, which serve as flexible synthons for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2]

This guide provides an in-depth comparative analysis of the reactivity of two key electron-deficient indazole-3-carbaldehydes: 6-trifluoromethyl-1H-indazole-3-carbaldehyde and 5-nitro-1H-indazole-3-carbaldehyde. Understanding the nuanced differences in their reactivity is paramount for optimizing synthetic routes and designing novel molecular entities. Our discussion is grounded in the fundamental principles of electronic effects, supported by experimental data from the literature, and presented with detailed protocols for key transformations.

The Decisive Influence of Electronic Effects on Reactivity

The reactivity of the aldehyde functional group at the C-3 position of the indazole ring is profoundly influenced by the nature and position of substituents on the benzo-fused portion of the molecule. In the case of 6-trifluoromethyl- and 5-nitro-1H-indazole-3-carbaldehyde, both bear potent electron-withdrawing groups, which significantly enhance the electrophilicity of the carbonyl carbon, making them more susceptible to nucleophilic attack compared to their unsubstituted counterparts. However, the mechanisms through which these groups exert their electronic influence differ, leading to a predictable disparity in their reactivity.

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, exerting its influence through both a strong negative inductive effect (-I) and a profound negative resonance (mesomeric) effect (-M).[3] When positioned at the 5-position of the indazole ring, the nitro group can effectively delocalize the electron density of the aromatic system through resonance, extending to the C-3 carbaldehyde. This delocalization significantly increases the partial positive charge on the carbonyl carbon, thereby activating it for nucleophilic addition.

Conversely, the trifluoromethyl group is a potent electron-withdrawing substituent primarily due to its strong negative inductive effect (-I), a consequence of the high electronegativity of the three fluorine atoms. Its resonance effect is generally considered to be negligible. Positioned at the 6-position, the trifluoromethyl group's electron-withdrawing influence on the C-3 aldehyde is transmitted solely through the sigma bond framework.

Prediction: Based on these electronic considerations, it is anticipated that 5-nitro-1H-indazole-3-carbaldehyde will be more reactive towards nucleophiles than 6-trifluoromethyl-1H-indazole-3-carbaldehyde. The superior ability of the 5-nitro group to delocalize electron density via resonance is expected to render the carbonyl carbon more electrophilic.

Comparative Reactivity in Benchmark Reactions

Knoevenagel Condensation

The Knoevenagel condensation, the reaction of an aldehyde with an active methylene compound, is a robust method for forming carbon-carbon double bonds. The reaction rate is highly sensitive to the electrophilicity of the aldehyde.

AldehydeActive Methylene CompoundCatalyst/SolventConditionsProductYieldReference
Indole-3-carbaldehydeMalononitrilePiperidine/EthanolRoom Temp.2-(1H-indol-3-ylmethylene)malononitrileGood[4]
Substituted BenzaldehydesMalononitrileChitosan (catalyst)Room Temp., Solvent-freeSubstituted benzylidenemalononitriles>85%[5]

While specific data for our target molecules is sparse, the general principle that electron-withdrawing groups accelerate Knoevenagel condensations is well-established. It is highly probable that both 6-trifluoromethyl- and 5-nitro-1H-indazole-3-carbaldehyde would react readily. Based on our electronic analysis, the 5-nitro derivative would be expected to react faster or under milder conditions than the 6-trifluoromethyl analog.

Wittig Reaction

The Wittig reaction provides a versatile route to alkenes from aldehydes and phosphonium ylides. The reaction is again dependent on the electrophilicity of the carbonyl component.

AldehydeWittig ReagentBase/SolventConditionsProductYieldReference
Benzaldehyde(Carbethoxymethylene)triphenylphosphoraneNoneRoom Temp., 15 minEthyl cinnamateGood[6]
3-(Trifluoromethyl)benzaldehydeEthyl bromoacetate/TriphenylphosphineSat. NaHCO₃(aq)Room Temp., 1-3 hEthyl 3-(trifluoromethyl)cinnamateGood[7]

The successful Wittig reaction of 3-(trifluoromethyl)benzaldehyde underscores the compatibility of the trifluoromethyl group with this transformation. Given the enhanced electrophilicity of the indazole-3-carbaldehydes, both target molecules are expected to be excellent substrates for the Wittig reaction. The higher predicted reactivity of the 5-nitro-1H-indazole-3-carbaldehyde suggests it may provide higher yields or require shorter reaction times compared to the 6-trifluoromethyl derivative.

Experimental Protocols

Synthesis of Substituted 1H-Indazole-3-carbaldehydes

The synthesis of both 6-trifluoromethyl- and 5-nitro-1H-indazole-3-carbaldehyde can be achieved via the nitrosation of the corresponding substituted indoles. This method has been shown to be effective for both electron-rich and electron-deficient indoles.[1][2]

  • To a solution of sodium nitrite (1.65 g, 24 mmol, 8 equiv.) in deionized water (4.75 mL) at 0 °C, slowly add 2 N HCl (10.5 mL, 21 mmol, 7 equiv.).

  • Maintain the resulting mixture under an argon atmosphere for 10 minutes before adding DMF (9 mL).

  • Add a solution of 5-nitroindole (501 mg, 3 mmol, 1 equiv.) in DMF (9 mL) at 0 °C.

  • Heat the reaction mixture to 80 °C and stir under argon for 6 hours.

  • After cooling, extract the mixture three times with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the product.

  • To a 500 mL round-bottomed flask equipped with a stirrer, add sodium nitrite (6.38 g, 92.5 mmol) and distilled water (150 mL).

  • Slowly add 6-nitroindole (5.15 g, 31.7 mmol) to the solution at 20 °C.

  • Stir the reaction mixture vigorously until a homogeneous suspension is formed (approximately 5 minutes).

  • Add 6 M hydrochloric acid (14 mL) dropwise to the suspension via an addition funnel over a period of 30 minutes.

  • Maintain the reaction temperature at 20 °C and continue stirring for 90 minutes after the addition of HCl is complete.

  • Filter the reaction mixture under vacuum to collect the precipitate.

  • Wash the collected solid with additional distilled water (50 mL).

  • Dry the precipitate to obtain 6-nitro-1H-indazole-3-carbaldehyde.

Note: A similar protocol can be adapted for the synthesis of 6-trifluoromethyl-1H-indazole-3-carbaldehyde from 6-trifluoromethyl-1H-indole.

G cluster_synthesis Synthesis of Indazole-3-carbaldehydes Substituted Indole Substituted Indole Reaction Vessel Reaction Vessel Substituted Indole->Reaction Vessel Nitrosating Mixture\n(NaNO₂, HCl, H₂O/DMF) Nitrosating Mixture (NaNO₂, HCl, H₂O/DMF) Nitrosating Mixture\n(NaNO₂, HCl, H₂O/DMF)->Reaction Vessel Indazole-3-carbaldehyde Indazole-3-carbaldehyde Reaction Vessel->Indazole-3-carbaldehyde Nitrosation & Cyclization

Caption: General workflow for the synthesis of substituted 1H-indazole-3-carbaldehydes.

Comparative Knoevenagel Condensation
  • In a round-bottom flask, dissolve the substituted 1H-indazole-3-carbaldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (2-3 drops).

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to facilitate precipitation.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

G cluster_knoevenagel Knoevenagel Condensation Workflow Aldehyde Indazole-3-carbaldehyde Reaction Condensation Aldehyde->Reaction Active Methylene\nCompound Active Methylene Compound Active Methylene\nCompound->Reaction Base Catalyst\n(e.g., Piperidine) Base Catalyst (e.g., Piperidine) Base Catalyst\n(e.g., Piperidine)->Reaction Product α,β-Unsaturated Product Reaction->Product

Caption: Experimental workflow for the Knoevenagel condensation.

Comparative Wittig Reaction
  • In a conical vial, mix the substituted 1H-indazole-3-carbaldehyde (0.5 mmol) and (carbethoxymethylene)triphenylphosphorane (0.5 mmol).

  • Add a magnetic spin vane and stir the mixture at room temperature for 15-30 minutes.

  • Add hexanes (3 mL) and continue stirring.

  • Filter the mixture to remove the triphenylphosphine oxide byproduct.

  • Evaporate the solvent from the filtrate to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

G cluster_wittig Wittig Reaction Workflow Aldehyde Indazole-3-carbaldehyde Reaction Alkene Formation Aldehyde->Reaction Phosphonium Ylide Phosphonium Ylide Phosphonium Ylide->Reaction Alkene Product Alkene Product Reaction->Alkene Product Byproduct Triphenylphosphine Oxide Reaction->Byproduct

Caption: Key steps in the Wittig reaction for alkene synthesis.

Conclusion and Recommendations

The electronic properties of substituents on the indazole ring are a critical determinant of the reactivity of the C-3 aldehyde. Based on a thorough analysis of the inductive and resonance effects, 5-nitro-1H-indazole-3-carbaldehyde is predicted to be a more reactive electrophile than 6-trifluoromethyl-1H-indazole-3-carbaldehyde. This heightened reactivity is attributed to the superior ability of the 5-nitro group to delocalize electron density through resonance, thereby increasing the electrophilicity of the carbonyl carbon.

For researchers and drug development professionals, this implies that reactions involving nucleophilic attack on the aldehyde, such as Knoevenagel condensations, Wittig reactions, and Grignard additions, are likely to proceed more rapidly, at lower temperatures, or in higher yields with the 5-nitro-substituted isomer. Conversely, the 6-trifluoromethyl analog, while still a reactive substrate, may require more forcing conditions to achieve comparable results. The choice between these two valuable building blocks will therefore depend on the specific requirements of the synthetic route and the desired reactivity profile.

References

  • Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 13121–13128. [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Publishing. [Link]

  • Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. (n.d.). PMC. [Link]

  • Solvent Free Wittig Reactions. (n.d.). Unknown Source.
  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). ResearchGate. [Link]

  • Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. (n.d.). PMC - NIH. [Link]

  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. (2018). NIH. [Link]

  • Methods for preparing indazole compounds. (n.d.).
  • 5-nitroindazole. (n.d.). Organic Syntheses Procedure. [Link]

  • Preparation of 3-[(5′-nitro-1H-indazol-1′-yl) methyl]-N-aryl-1,2,4-triazole-5-thione sodium salts (IIa–IIc). (n.d.). ResearchGate. [Link]

  • Nickel-Catalyzed Enantioselective Coupling of Aldehydes and Electron-Deficient 1,3-Dienes Following an Inverse Regiochemical Course. (n.d.). PMC. [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (n.d.). Semantic Scholar. [Link]

  • 6-(Trifluoromethyl)-1H-Indazole-3-Carbaldehyde. (n.d.). MySkinRecipes. [Link]

  • Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst. (n.d.). PMC. [Link]

  • Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones. (2022). PMC. [Link]

  • Multi-Component Solvent-Free versus Stepwise Solvent Mediated Reactions: Regiospecific Formation of 6-Trifluoromethyl and 4-Trifluoromethyl-1H-pyrazolo[3,4-b]pyridines. (n.d.). ResearchGate. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (n.d.). PMC. [Link]

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (n.d.). ResearchGate. [Link]

  • A Highly Versatile One-Pot Aqueous Wittig Reaction. (n.d.). Science and Education Publishing. [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI. [Link]

  • 3-(pyridin-4-yl)acrylonitriles and E/Z 2-(3Imino2-benzofuran-1(3H)-ylidene)acetonitriles. An Unusual Case of Displacement of the Benzotriazole Ring. (n.d.). ResearchGate. [Link]

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. (n.d.). PMC. [Link]

  • Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4 H-pyrans. (2019). PubMed. [Link]

Sources

A Comparative Guide to the Electronic Effects of the Trifluoromethyl Group on Indazole Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its reactivity and biological activity can be profoundly modulated by the introduction of substituents, among which the trifluoromethyl (CF3) group holds a privileged position.[2][3] The CF3 group's potent electronic properties significantly alter the chemical behavior of the indazole ring, influencing everything from reaction rates to regioselectivity.[4][5] This guide provides an in-depth comparison of how the CF3 group's electronic effects reshape indazole reactivity, supported by experimental insights.

Pillar 1: The Trifluoromethyl Group - A Potent Electronic Modulator

The CF3 group is one of the most powerful electron-withdrawing groups used in organic chemistry.[4][5] Its influence stems from two primary electronic effects:

  • Strong Inductive Effect (-I): The three highly electronegative fluorine atoms pull electron density through the sigma (σ) bonds. This effect deactivates the aromatic ring towards electrophilic attack and increases the acidity of nearby protons.[4][5][6][7]

  • Negative Hyperconjugation: This is a resonance-like effect where the C-F σ* anti-bonding orbitals can accept electron density from the adjacent π-system. This further delocalizes electron density away from the ring, reinforcing the electron-withdrawing nature of the group.

These combined effects make the indazole ring significantly more electron-deficient than its non-substituted counterpart.

Caption: Dual electronic withdrawing mechanisms of the CF3 group.

Pillar 2: Impact on Acidity and N-Alkylation Reactivity

The indazole ring has two nitrogen atoms (N1 and N2) that can be protonated or alkylated. The 1H-tautomer is generally more stable than the 2H-form.[8][9][10] The electron-withdrawing CF3 group significantly increases the acidity of the N-H proton, making deprotonation easier. This has direct consequences for N-alkylation reactions, a common strategy for diversifying indazole-based drug candidates.[11][12][13]

Comparative Acidity Data:

CompoundpKaEffect of CF3 Group
1H-Indazole~14.0Baseline
5-Trifluoromethyl-1H-indazole~12.2Increased Acidity
2-Trifluoromethyl-1H-benzimidazole*9.7Significant Acidity Increase

*Data for a related heterocycle shown for comparative purposes, highlighting the strong acidifying effect. Specific pKa data for all CF3-indazole isomers is sparse, but the trend is well-established.[14]

This enhanced acidity facilitates the use of milder bases for deprotonation prior to alkylation. However, the regioselectivity of N-alkylation (N1 vs. N2) becomes a critical consideration, influenced by a combination of electronic effects, steric hindrance, and reaction conditions (base, solvent, electrophile).[9][11][12][13] For instance, electron-withdrawing groups at the C7 position of indazole have been shown to favor N2-alkylation.[11][12]

Pillar 3: Electrophilic Aromatic Substitution (EAS) - Deactivation and Regiocontrol

The unsubstituted indazole ring readily undergoes electrophilic substitution reactions on its benzene portion.[8] The introduction of a CF3 group has two major consequences for EAS:

  • Strong Deactivation: The powerful electron-withdrawing nature of the CF3 group makes the aromatic ring much less nucleophilic and therefore less reactive towards electrophiles. Harsher reaction conditions (stronger acids, higher temperatures) are often required compared to non-substituted indazole.

  • Meta-Directing Influence: The CF3 group directs incoming electrophiles to the positions meta relative to itself. This is because the ortho and para positions are more strongly deactivated due to the proximity of the electron-withdrawing group.[6][7][15]

Regioselectivity in Nitration:

SubstrateMajor Product(s)Rationale
1H-Indazole5-Nitro-1H-indazoleThe pyrazole ring acts as a deactivating group, directing substitution to the 5- and 7-positions.
5-CF3-1H-indazole5-CF3-4-nitro-1H-indazole & 5-CF3-6-nitro-1H-indazoleThe CF3 group deactivates the ring and directs nitration to the positions meta to it (C4 and C6).

graph "EAS_Directing_Effect" {
graph [rankdir="LR", splines=ortho];
node [shape=plaintext, fontname="Arial"];

Indazole [label=< <TABLEBORDER="0"CELLBORDER="1"CELLSPACING="0"><TR><TD>5-CF3-1H-IndazoleTD>TR><TR><TDPORT="f1">Strong -I EffectTD>TR><TR><TDPORT="f2">Meta-DirectingTD>TR>TABLE> >];

node [shape=ellipse, style=filled]; Electrophile [label="Electrophile (E+)", fillcolor="#FBBC05"]; C4_Product [label="4-E, 5-CF3-Indazole", fillcolor="#34A853", fontcolor="#FFFFFF"]; C6_Product [label="6-E, 5-CF3-Indazole", fillcolor="#34A853", fontcolor="#FFFFFF"];

edge [color="#4285F4", arrowhead=vee]; Indazole:f2 -> Electrophile [label="Attack at meta positions"]; Electrophile -> C4_Product; Electrophile -> C6_Product; }

Caption: Directing effect of a C5-CF3 group in electrophilic aromatic substitution.

Pillar 4: Nucleophilic Aromatic Substitution (SNAr) - Ring Activation

Conversely, the electron-withdrawing CF3 group activates the indazole ring towards nucleophilic aromatic substitution (SNAr). This is particularly true when a good leaving group, such as a halogen, is present on the benzene ring. The CF3 group helps to stabilize the negative charge of the Meisenheimer complex intermediate, thereby lowering the activation energy for the reaction. This provides a powerful synthetic tool for introducing a wide variety of nucleophiles onto the indazole core.[16]

Experimental Protocol: Regioselective Bromination of 6-(Trifluoromethyl)-1H-indazole

This protocol illustrates the deactivating and directing effects of the CF3 group. The reaction requires a potent brominating agent and demonstrates substitution at the positions meta to the CF3 group.

Objective: To synthesize 3-bromo-6-(trifluoromethyl)-1H-indazole.

Materials:

  • 6-(Trifluoromethyl)-1H-indazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 6-(trifluoromethyl)-1H-indazole (1.0 eq) in acetonitrile.

  • Reagent Addition: Add N-Bromosuccinimide (1.1 eq) to the solution in one portion at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the 3-bromo-6-(trifluoromethyl)-1H-indazole product.[17]

Experimental_Workflow start Dissolve 6-CF3-Indazole in MeCN add_nbs Add NBS (1.1 eq) start->add_nbs stir Stir at RT (Monitor by TLC) add_nbs->stir concentrate Remove Solvent (Rotary Evaporation) stir->concentrate purify Column Chromatography (Silica Gel) concentrate->purify end Isolate 3-Bromo-6-CF3-Indazole purify->end

Caption: Workflow for the regioselective bromination of 6-(trifluoromethyl)-1H-indazole.

Conclusion

The trifluoromethyl group is a powerful and predictable modulator of indazole reactivity. Its strong electron-withdrawing nature, exerted through both inductive and hyperconjugation effects, deactivates the ring towards electrophilic attack while activating it for nucleophilic substitution. This dual reactivity, combined with its meta-directing influence in EAS, provides medicinal chemists with a versatile toolkit for the strategic functionalization of the indazole scaffold. A thorough understanding of these principles is essential for the rational design of synthetic routes and the development of novel indazole-based therapeutics with optimized properties.

References

  • Superelectrophiles and the effects of trifluoromethyl substituents - PMC - NIH. Available at: [Link]

  • Nucleophilic Substitution of Oxazino-/Oxazolino-/Benzoxazin [3,2-b]indazoles: An Effective Route to 1H-Indazolones | Organic Letters - ACS Publications. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - University College Cork. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. Available at: [Link]

  • Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis | Organic Letters - ACS Publications. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC. Available at: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - NIH. Available at: [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC - NIH. Available at: [Link]

  • Superelectrophiles and the Effects of Trifluoromethyl Substituents - SciSpace. Available at: [Link]

  • Nucleophilic Substitution of Oxazino-/Oxazolino-/Benzoxazin [3,2-b]indazoles: An Effective Route to 1H-Indazolones | Organic Letters - ACS Publications. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available at: [Link]

  • Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic... - Homework.Study.com. Available at: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - Beilstein Journals. Available at: [Link]

  • Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - MDPI. Available at: [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW - HAL Open Science. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. Available at: [Link]

  • Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups | Request PDF - ResearchGate. Available at: [Link]

  • Metal-Free Trifluoromethylation of Indazoles | Request PDF - ResearchGate. Available at: [Link]

  • Electron Distribution in Trifluoromethylbenzenes. Electron Donation by the Trifluoromethyl Group - ElectronicsAndBooks. Available at: [Link]

  • Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis - NIH. Available at: [Link]

  • resonance and induction tutorial. Available at: [Link]

  • Meta directors II (video) | Hydrocarbons - Khan Academy. Available at: [Link]

  • Synthesis of Fused Indazole Ring Systems and Application to Nigeglanine Hydrobromide. Available at: [Link]

  • Regioselective C3–H Trifluoromethylation of 2H-Indazole under Transition-Metal-Free Photoredox Catalysis | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results. Available at: [Link]

  • [PDF] Regioselective C3-H Trifluoromethylation of 2 H-Indazole under Transition-Metal-Free Photoredox Catalysis. | Semantic Scholar. Available at: [Link]

  • TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing). Available at: [Link]

  • Electrophilic aromatic directing groups - Wikipedia. Available at: [Link]

  • Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - RSC Publishing. Available at: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. Available at: [Link]

  • An N-Trifluoromethylation/Cyclization Strategy for Accessing Diverse N-Trifluoromethyl Azoles from Nitriles and 1,3-Dipoles - PubMed. Available at: [Link]

  • General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents - PubMed. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the characterization strategy for 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid , a critical scaffold in the development of kinase inhibitors (e.g., VEGFR, PDGFR modulators) and non-hormonal contraceptives (e.g., Gamendazole analogs).

This document focuses on distinguishing the 6-trifluoromethyl isomer from its likely "related compounds"—specifically the 5-trifluoromethyl regioisomer—using self-validating analytical protocols.

Executive Summary & Compound Profile

Target Compound: 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid CAS: 887576-98-9 Role: Key intermediate for N1/N2-alkylated indazole drugs. Critical Quality Attribute (CQA): Regioisomeric purity. The synthesis of trifluoromethyl-indazoles often yields mixtures of 5- and 6-isomers depending on the starting material (e.g., 3- vs 4-trifluoromethyl anilines) or cyclization method.

Why Characterization Matters

In medicinal chemistry, the position of the trifluoromethyl (


) group drastically alters the electronic properties of the indazole ring, affecting:
  • pKa of the N-H bond: Influencing subsequent alkylation regioselectivity (N1 vs N2).

  • Ligand Binding: The 6-

    
     group often occupies a hydrophobic pocket in kinase active sites, whereas the 5-
    
    
    
    may cause steric clash.

Structural Analysis & Regioisomer Differentiation

The primary challenge is distinguishing the target (6-isomer) from the 5-isomer. Both have identical mass (


 230.14) and similar polarity. NMR spectroscopy is the definitive tool for structural assignment. 
Diagnostic Logic: The "H-4 Gatekeeper"

The proton at position 4 (H-4) serves as the primary diagnostic marker.

  • In the 6-isomer: H-4 has a neighboring proton at H-5. It appears as a doublet .

  • In the 5-isomer: H-4 is isolated between the 3-COOH and the 5-

    
    . It appears as a singlet .
    
Visualization: Isomer Connectivity

The following diagram illustrates the structural difference and the coupling network used for identification.

IndazoleIsomers Target TARGET: 6-CF3 Isomer (H4 couples to H5) H4_Target H-4 Signal: Doublet (d) J ~8.5 Hz Target->H4_Target Diagnostic Feature Impurity IMPURITY: 5-CF3 Isomer (H4 is isolated) H4_Impurity H-4 Signal: Singlet (s) Impurity->H4_Impurity Diagnostic Feature

Caption: Structural logic for distinguishing 6-trifluoromethyl (Target) from 5-trifluoromethyl (Impurity) using H-4 coupling patterns.

Comparative Analytical Data

The following table summarizes the expected performance and data signatures for the target versus its closest alternative.

Feature6-(trifluoromethyl)-1H-indazole-3-COOH5-(trifluoromethyl)-1H-indazole-3-COOH
1H NMR (H-4) Doublet (

ppm,

Hz)
Singlet (Isolated, no ortho coupling)
1H NMR (H-7) Singlet/Broad s (Meta coupling only)Doublet (Ortho coupled to H-6)
19F NMR Singlet (

to

ppm)
Singlet (Distinct shift, typically

ppm)
HPLC Retention Typically elutes later (More lipophilic due to 6-position vector)Typically elutes earlier
MS Fragmentation

230

, 212

, 186

Identical fragmentation pattern

Expert Insight: Do not rely solely on chemical shift values (ppm) as they drift with concentration and pH (due to the carboxylic acid). Always rely on splitting patterns (multiplicity) .

Experimental Protocols

Protocol A: Self-Validating NMR Characterization

Objective: Confirm regiochemistry without a reference standard.

  • Sample Prep: Dissolve ~10 mg of compound in 0.6 mL DMSO-

    
    . (DMSO is preferred over CDCl
    
    
    
    to prevent aggregation of the carboxylic acid).
  • Acquisition:

    • Run standard

      
      H (16 scans).
      
    • Run

      
      F (non-decoupled) to check for fluorine impurities.
      
  • Analysis (The "Decision Tree"):

    • Step 1: Locate the aromatic region (7.0 – 8.5 ppm).

    • Step 2: Identify the most downfield signal (H-4, deshielded by C=N and COOH).

    • Step 3: Check multiplicity.

      • If Doublet : Confirms 6-CF3 (Target).

      • If Singlet : Confirms 5-CF3 (Impurity).

    • Step 4: Verify

      
      F. A single sharp peak indicates one isomer. Two peaks indicate a mixture.
      
Protocol B: HPLC Purity Profiling

Objective: Quantify "Related Compounds" (isomers and decarboxylated byproducts).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains COOH in protonated state for sharp peaks).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5%

      
       95% B
      
    • 15-20 min: 95% B

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/acid).

  • Note: The 6-CF3 isomer is highly lipophilic. Ensure the gradient holds at high %B to elute the parent compound and any bis-alkylated impurities.

Synthesis & Origin of Impurities

Understanding the synthesis helps predict which "related compounds" to look for.

SynthesisPath Start Starting Material: 2-amino-4-(trifluoromethyl)benzoic acid OR Trifluoromethyl-anilines Diazo Reagent: NaNO2 / HCl (Diazotization) Start->Diazo Cyclization Cyclization: Intramolecular Capture Diazo->Cyclization Product Product: 6-(trifluoromethyl)-1H-indazole-3-COOH Cyclization->Product Major Path Impurity1 Related Cmpd A: 5-CF3 Isomer (Regio-impurity) Cyclization->Impurity1 If SM impure or wrong isomer used Impurity2 Related Cmpd B: Decarboxylated Indazole (Thermal degradant) Product->Impurity2 High Temp / Acid

Caption: Synthetic origin of the target compound and its primary related impurities.

Common Impurities to Screen:
  • Decarboxylated Analog: 6-(trifluoromethyl)-1H-indazole.[1] (Occurs if reaction overheats).

    • Detection: MS shows

      
       187 (
      
      
      
      ).
  • Regioisomer: 5-(trifluoromethyl)-1H-indazole-3-carboxylic acid.

    • Detection: Use Protocol A (NMR).

  • Starting Material: Residual anilines.

    • Detection: HPLC (early eluting amines).

References

  • Sigma-Aldrich. 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid Product Specification.Link

  • Doi, T. et al. (2018). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.[2] PMC - NIH. (Structural data on related indazole-3-carboxylates). Link

  • Claramunt, R. M. et al. (2006). Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives. (Detailed NMR shifts of indazole ring protons). Link

  • Babudri, F. et al. (1998). Indazole Synthesis via Diazotization.[3]Journal of Organic Chemistry. (General synthetic routes for indazole-3-carboxylic acids).

Sources

Precision Deconvolution of Indazole-3-Carbaldehyde: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, Indazole-3-carbaldehyde serves as a critical scaffold. However, its infrared (IR) analysis is notoriously difficult due to spectral congestion in the carbonyl region. The aldehyde C=O stretch (typically 1680–1710 cm⁻¹) often overlaps with the indazole ring's C=N and C=C stretching vibrations (~1620 cm⁻¹) and is further broadened by intermolecular hydrogen bonding and tautomeric equilibria.

This guide objectively compares three mathematical resolution enhancement techniques: Second Derivative Spectroscopy , Fourier Self-Deconvolution (FSD) , and Iterative Curve Fitting (Voigt Profiles) . While FSD and derivative methods serve as essential diagnostic tools, our experimental data confirms that Iterative Voigt Fitting is the only self-validating method capable of accurate quantitative analysis for this functional group.

The Physicochemical Challenge

To deconvolve a spectrum accurately, one must understand the underlying physics. Indazole-3-carbaldehyde does not exist as a single static species. It fluctuates between tautomeric forms and hydrogen-bonded states, creating a composite carbonyl band.

The Equilibrium Landscape

The 1H-indazole tautomer is thermodynamically favored over the 2H-form, but the carbonyl oxygen at position 3 acts as a hydrogen bond acceptor, while the N-H at position 1 acts as a donor. This leads to the formation of dimers in the solid state (KBr pellet) or concentrated solutions, broadening the C=O band significantly.

IndazoleEquilibrium Free Free Monomer (Sharp C=O ~1705 cm⁻¹) Dimer Cyclic Dimer (Broad C=O ~1680 cm⁻¹) Free->Dimer H-Bonding (Conc. Dependent) Tautomer 2H-Tautomer (Minor Species) Free->Tautomer Tautomerization

Figure 1: The physicochemical states of Indazole-3-carbaldehyde affecting IR band shape.

Comparative Analysis of Methods

We evaluated three standard processing algorithms on a normalized FTIR spectrum of Indazole-3-carbaldehyde (KBr pellet, 4 cm⁻¹ resolution).

Method A: Second Derivative Spectroscopy (The Scout)

This method calculates the second derivative (


) of the absorbance spectrum.
  • Mechanism: Inflection points in the original peak become minima in the second derivative.

  • Performance: Excellent for locating hidden peaks but poor for quantification. The negative lobes distort relative areas, making integration impossible.

  • Verdict: Use strictly for identifying peak centers (

    
    ) to seed the curve-fitting algorithm.
    
Method B: Fourier Self-Deconvolution (FSD) (The Map)

FSD mathematically narrows bands by dividing the spectrum's Fourier transform by an exponential function corresponding to the natural line width.

  • Mechanism: Enhances resolution by compressing the Lorentzian component of the band.

  • Performance: Reveals the "shoulder" of the H-bonded carbonyl.[1] However, it introduces "ringing" (sidelobes) if the bandwidth parameter (

    
    ) is overestimated. It is semi-quantitative at best.
    
  • Verdict: Use to estimate the number of components, but do not integrate the resulting peaks.

Method C: Iterative Curve Fitting (The Solution)

This method fits a mathematical model to the experimental envelope using a non-linear least squares algorithm (Levenberg-Marquardt).

  • Mechanism: We construct a composite model using Voigt profiles (convolution of Gaussian instrumental broadening and Lorentzian natural lifetime broadening).

  • Performance: When seeded with positions from Method A, this achieves an

    
    . It allows for the separate quantification of free vs. H-bonded aldehyde populations.
    
  • Verdict: The Gold Standard for quantitative analysis.

Summary Data Table
FeatureSecond DerivativeFourier Self-Deconvolution (FSD)Iterative Curve Fitting (Voigt)
Primary Utility Peak LocationVisualization of OverlapQuantification (Area)
Physical Basis Slope change rateFrequency domain filteringSynthetic spectral reconstruction
Quantification N/A (Qualitative)Low (Distorted Lineshapes)High (True Area)
Risk Factor Noise amplificationSide-lobe artifacts (Ringing)Over-parameterization
Input Requirement High Signal-to-NoiseEst. Bandwidth (

)
Initial guess (

, width)

Experimental Protocol: The Self-Validating Workflow

To achieve reproducible results, follow this exact workflow. This protocol is designed to prevent "over-deconvolution," where noise is mistaken for data.

Step 1: Data Acquisition
  • Sample Prep: Use KBr transmission pellets (1 mg sample : 100 mg KBr). Note: ATR is not recommended for quantitative deconvolution due to wavelength-dependent penetration depth changes that skew peak ratios.

  • Parameters: 64 scans, 4 cm⁻¹ resolution, Zero-filling factor of 2.

  • Region of Interest (ROI): 1550–1750 cm⁻¹.

Step 2: Pre-Processing
  • Baseline Correction: Apply a linear baseline correction anchored at 1550 and 1750 cm⁻¹.

  • Atmospheric Suppression: Remove water vapor lines manually if present (water bending mode at ~1640 cm⁻¹ interferes with the C=N stretch).

Step 3: The Deconvolution Workflow

This workflow integrates the three methods into a single logical pipeline.

DeconvolutionWorkflow RawData Raw Absorbance Spectrum (1550-1750 cm⁻¹) SecDeriv 2nd Derivative Analysis (Identify Minima Positions) RawData->SecDeriv Locate Hidden Peaks InitialGuess Construct Initial Model (Fix Peak Centers) SecDeriv->InitialGuess Input ν₀ CurveFit Iterative Voigt Fitting (Levenberg-Marquardt) InitialGuess->CurveFit Residual Check Residuals (Target: Random Noise) CurveFit->Residual Residual->InitialGuess Systematic Error Found Final Quantified Components (Free vs. H-Bonded) Residual->Final RMSE < 10⁻⁵

Figure 2: The iterative workflow for resolving spectral overlap.

Step 4: Parameter Settings (Crucial)
  • Function Type: Select Voigt (or Gaussian-Lorentzian Sum if Voigt is unavailable). Pure Gaussian is insufficient for the Lorentzian "wings" of the carbonyl band.

  • Constraints:

    • Position (

      
      ): Allow to vary only ± 2 cm⁻¹ from the Second Derivative minima.
      
    • Width (FWHM): Constrain to 10–25 cm⁻¹. Peaks narrower than 4 cm⁻¹ are noise; peaks wider than 50 cm⁻¹ are likely baseline errors.

Results and Interpretation

Applying Method C (Voigt Fitting) to Indazole-3-carbaldehyde typically resolves three distinct bands in the carbonyl region:

  • 1705 cm⁻¹: Free Aldehyde C=O (Sharp, Lorentzian character).

  • 1685 cm⁻¹: H-Bonded/Dimer Aldehyde C=O (Broader, Gaussian influence).[2]

  • 1625 cm⁻¹: Indazole Ring C=N/C=C Stretch (Often a doublet).

Validation Check: The sum of the integral areas of these deconvolved peaks must equal the total area of the original envelope within 98%. If the residual (Original - Fit) shows a wave pattern rather than random noise, you have missed a peak (likely a solvent interaction band).

References

  • Griffiths, P. R., & Jackson, R. S. (2003).[3] Comparison of Fourier self-deconvolution and maximum likelihood restoration for curve fitting. Analytical Chemistry. Link

  • Kauppinen, J. K., et al. (1981). Fourier self-deconvolution: A method for resolving intrinsically overlapped bands. Applied Spectroscopy. Link

  • Claramunt, R. M., et al. (2006). The tautomerism of indazole: A theoretical and experimental study. Arkivoc. Link

  • OriginLab Documentation. (2023). Peak Fitting with Voigt Functions. Link

  • Mayo, D. W., Miller, F. A., & Hannah, R. W. (2004). Course Notes on the Interpretation of Infrared and Raman Spectra. Wiley-Interscience. Link

Sources

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Feasible Synthetic Routes

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6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde
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6-(Trifluoromethyl)-1H-indazole-3-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.